A 419259 trihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMEQIQFCUAMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-419259 Trihydrochloride: An In-Depth Technical Guide on its Mechanism of Action as a Potent Src Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs). This technical guide delineates the core mechanism of action of A-419259, focusing on its molecular targets, downstream signaling effects, and its demonstrated anti-proliferative and pro-apoptotic activity in cancer models. Quantitative data on its inhibitory activity are presented, along with visualizations of the key signaling pathways it modulates.
Introduction
A-419259 trihydrochloride has emerged as a significant research tool and potential therapeutic agent due to its high affinity and selectivity for Src family kinases.[1] These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate cell proliferation, survival, differentiation, and migration. In numerous malignancies, including chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML), the Bcr-Abl fusion protein leads to constitutive activation of SFKs, driving oncogenesis.[2][3] A-419259's ability to potently inhibit these kinases underscores its therapeutic potential.
Core Mechanism of Action: Inhibition of Src Family Kinases
A-419259 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of Src family kinases and thereby blocking their catalytic activity.[4] This inhibition prevents the autophosphorylation of SFKs and the subsequent phosphorylation of their downstream substrates, effectively disrupting key oncogenic signaling pathways.[5] The primary targets of A-419259 are several members of the Src family, with high potency observed against Src, Lck, Lyn, and Hck.[6][7]
Downstream Signaling Consequences
By inhibiting SFKs, A-419259 disrupts the Bcr-Abl signaling network, a critical driver in CML.[2][3] This leads to the suppression of downstream pathways, including the Ras/Erk and Stat5 pathways, which are essential for cell proliferation and survival.[8] The inhibition of these pathways ultimately culminates in cell cycle arrest and the induction of apoptosis in cancer cells.[8]
Quantitative Inhibitory Activity
The potency of A-419259 has been quantified against various kinases, demonstrating its selectivity for the Src family over other kinases like c-Abl and PKC.[6][7]
| Kinase | IC50 |
| Hck | 0.43 nM[9] |
| Lck | <3 nM[1][5][10][11] |
| Lyn | <3 nM[1][5][10][11] |
| Src | 9 nM[1][5][10][11] |
| c-Abl | 3,000 nM[6][7] |
| PKC | >33 µM[6][7] |
Cellular Effects: Anti-Proliferative and Pro-Apoptotic Activity
A-419259 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly those dependent on Bcr-Abl signaling.
| Cell Line | Effect | IC50 / Concentration |
| K-562 (CML) | Inhibition of proliferation | 0.1 - 0.3 µM[3][6][7] |
| K-562 (CML) | Induction of apoptosis | Starting at 0.1 µM[3][6][7] |
| Meg-01 (CML) | Inhibition of proliferation | ~0.1 µM[1][3] |
| DAGM/Bcr-Abl | Inhibition of proliferation (in the absence of IL-3) | 0.1 - 0.3 µM[1][3][10] |
| Primary CML CD34+ progenitor cells | Blocks proliferation and induces apoptosis | Effective concentrations comparable to imatinib[2][8] |
| AML stem cells | Inhibition of proliferation | In vitro and in vivo[9] |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of A-419259 in the context of Bcr-Abl signaling.
Experimental Methodologies
While detailed, step-by-step protocols are proprietary to the conducting research labs, the following outlines the general experimental approaches used to elucidate the mechanism of action of A-419259.
Kinase Inhibition Assays
-
Objective: To determine the IC50 values of A-419259 against a panel of kinases.
-
General Protocol: Recombinant kinases are incubated with a fluorescently labeled peptide substrate and varying concentrations of A-419259 in the presence of ATP. The extent of peptide phosphorylation is measured, and IC50 values are calculated from the dose-response curves.
Cell Proliferation Assays
-
Objective: To assess the effect of A-419259 on the proliferation of cancer cell lines.
-
General Protocol: Cells are seeded in multi-well plates and treated with a range of A-419259 concentrations for a specified period (e.g., 48-72 hours). Cell viability is then determined using a metabolic assay such as the CellTiter-Blue® Viability Assay, which measures the reduction of a resazurin-based dye by metabolically active cells.
Apoptosis Assays
-
Objective: To confirm that the observed decrease in cell viability is due to the induction of apoptosis.
-
General Protocol: Cells are treated with A-419259 and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or DAPI. The percentage of apoptotic cells is then quantified using flow cytometry.
The following diagram provides a generalized workflow for these key experiments.
Conclusion
A-419259 trihydrochloride is a potent and selective inhibitor of Src family kinases, with a well-defined mechanism of action. Its ability to disrupt the Bcr-Abl signaling cascade and induce apoptosis in leukemia cell lines highlights its potential as a targeted therapeutic agent. Further research, including in vivo studies and clinical trials, will be crucial to fully elucidate its therapeutic utility. As of late 2025, A-419259 remains in the preclinical stages of development.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A-419259 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A 419259 Trihydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for use in diagnostic procedures.
Abstract
A 419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs). This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core applications and mechanisms of this compound. It is a valuable tool in the study of signaling pathways implicated in various malignancies, particularly Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML). By selectively targeting SFKs, this compound facilitates the investigation of cellular processes such as proliferation, apoptosis, and differentiation. This guide summarizes key quantitative data, details experimental protocols, and provides visualizations of the relevant signaling pathways to support the design and execution of preclinical research.
Core Mechanism of Action
This compound is a selective inhibitor of Src family kinases, a group of non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, survival, and adhesion. In the context of hematological malignancies like CML and AML, SFKs are key components of the signaling cascade initiated by the constitutively active Bcr-Abl fusion protein.[1][2] A 419259 exerts its effects by blocking the kinase activity of SFKs, thereby inhibiting downstream signaling pathways that are critical for the survival and proliferation of cancer cells.[3][4]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound across various parameters.
Table 1: Kinase Inhibition
| Target Kinase | IC₅₀ (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[3]
Table 2: Inhibition of Cell Proliferation
| Cell Line | Disease Model | IC₅₀ (µM) |
| K-562 | CML | 0.1 - 0.3 |
| Meg-01 | CML | ~0.1 |
| DAGM/Bcr-Abl | CML | 0.1 - 0.3 |
IC₅₀ values represent the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.[3]
Table 3: Induction of Apoptosis in CML Cell Lines
| Cell Line | Treatment Concentration (µM) | Observation |
| K-562 | 0.3 | Complete rescue from apoptosis with Hck-T338M expression |
| K-562 | 1.0 | Complete rescue from apoptosis with Hck-T338M expression |
Data indicates that A 419259 induces apoptosis in a dose-dependent manner in CML cell lines.[4]
Experimental Protocols
Cell Proliferation Assay (CML Cell Lines)
This protocol is adapted from studies investigating the antiproliferative effects of this compound on CML cell lines such as K-562.
Materials:
-
K-562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
96-well plates
-
CellTiter-Blue® Cell Viability Assay (Promega) or similar MTT/XTT-based assay
-
Plate reader
Procedure:
-
Culture K-562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 1 x 10⁵ cells/ml in triplicate in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 16 to 48 hours at 37°C.[4]
-
Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.
-
Incubate for an additional 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelength.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This protocol outlines the detection of apoptosis in CML cells treated with this compound using Annexin V staining followed by flow cytometry.
Materials:
-
CML cell lines (e.g., K-562)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed CML cells and treat with varying concentrations of this compound (e.g., 0.3 µM and 1.0 µM) for 72 hours.[4]
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Distinguish between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
In Vivo AML Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of AML. Specific details may need to be optimized based on the cell line and mouse strain used.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
AML cell line (e.g., MV4-11)
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Engraft immunodeficient mice with a human AML cell line, such as MV4-11.[5][6]
-
Once leukemia is established (e.g., confirmed by bioluminescence imaging or peripheral blood analysis), randomize the mice into treatment and control groups.
-
Administer this compound orally at a specific dose and schedule (e.g., 10 mg/kg daily for three weeks).[5]
-
Administer the vehicle control to the control group following the same schedule.
-
Monitor tumor burden throughout the study using methods like bioluminescence imaging or flow cytometry of peripheral blood, spleen, and bone marrow.[5][6]
-
At the end of the study, harvest tissues (spleen, bone marrow) for further analysis of leukemic cell infiltration.[5]
-
Analyze the data to determine the effect of this compound on tumor growth and survival.
Signaling Pathways and Visualizations
This compound primarily targets the Bcr-Abl signaling pathway, which is central to the pathophysiology of CML. The Bcr-Abl oncoprotein constitutively activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, promoting cell proliferation and survival.[7] Src family kinases are key mediators in this process, directly interacting with and being activated by Bcr-Abl.[2]
The diagram above illustrates the central role of Bcr-Abl in activating downstream signaling pathways critical for CML cell survival and proliferation. This compound specifically inhibits Src family kinases, thereby blocking the activation of key downstream effectors like STAT5.
This workflow outlines the typical experimental progression for evaluating the efficacy of this compound, from initial in vitro cell-based assays to in vivo animal models.
Conclusion
This compound is a critical research tool for investigating the roles of Src family kinases in cancer biology, particularly in the context of Bcr-Abl driven leukemias. Its high potency and selectivity make it an ideal compound for elucidating the intricate signaling networks that contribute to cancer cell proliferation and survival. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of oncogenic signaling and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of the Myeloid Src-Family Kinase Fgr Potently Suppresses AML Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of the myeloid Src-family kinase Fgr potently suppresses AML cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A-419259 Trihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of A-419259 trihydrochloride, a potent second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs). This document consolidates key pharmacological data, detailed experimental methodologies, and an exploration of the relevant signaling pathways, serving as a comprehensive resource for professionals in cellular biology, oncology, and drug discovery.
Core Compound Overview
A-419259 trihydrochloride, also known as RK-20449, is a selective and potent inhibitor of Src family kinases.[1][2][3] Its chemical name is 7-[trans-4-(4-Methyl-1-piperazinyl)cyclohexyl]-5-(4-phenoxyphenyl)-7H-Pyrrolo[2,3-d]pyrimidin-4-amine trihydrochloride. The compound has a molecular weight of 592.00 g/mol .[4][5] A-419259 demonstrates high selectivity for the Src family over other tyrosine kinases, such as c-Abl and PKC.[5] This selectivity makes it a valuable tool for investigating the specific roles of SFKs in various cellular processes and a potential candidate for therapeutic development.
Quantitative Pharmacological Data
The inhibitory activity of A-419259 has been quantified against several kinases and in various cell lines. The following tables summarize the key IC50 values.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 (nM) |
| Hck | 0.43 |
| Lck | <3[2][3][6][7] |
| Lyn | <3[2][3][6][7] |
| Src | 9[2][3][4][6][7][8][9] |
| c-Abl | 3000[5] |
| PKC | >33,000[5] |
Table 2: Cellular Proliferation Inhibition
| Cell Line | Cell Type | IC50 (µM) |
| K-562 | Chronic Myeloid Leukemia (CML) | 0.1 - 0.3[5][9] |
| Meg-01 | Chronic Myeloid Leukemia (CML) | 0.1[5][6][7][8][9] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3[6][7][8][9] |
Mechanism of Action and Signaling Pathways
A-419259 exerts its biological effects by inhibiting the kinase activity of Src family members. These non-receptor tyrosine kinases are crucial transducers of extracellular signals that regulate a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[10] By blocking the autophosphorylation and activation of SFKs, A-419259 disrupts downstream signaling cascades that are often hyperactivated in cancer cells.[2]
Key signaling pathways modulated by Src family kinases include the Ras/MAPK, PI3K/Akt, and STAT3 pathways.[11] Inhibition of SFKs by A-419259 can lead to the suppression of these pro-survival and proliferative signals, ultimately inducing apoptosis in cancer cells.[6][7]
Caption: Simplified signaling pathway of Src Family Kinases and the inhibitory action of A-419259.
Experimental Protocols
This section provides detailed methodologies for key experiments involving A-419259.
In Vitro Kinase Assay (ELISA-based)
This protocol is adapted from methodologies used to determine the IC50 values of kinase inhibitors.[1][8]
Objective: To quantify the inhibitory effect of A-419259 on the enzymatic activity of a specific Src family kinase.
Materials:
-
Recombinant purified kinase (e.g., His-tagged Lck, Lyn, Src)
-
Poly(Glu,Tyr) 4:1 substrate
-
96-well ELISA plates
-
A-419259 trihydrochloride stock solution (in DMSO)
-
ATP solution
-
Kinase reaction buffer
-
Wash buffer (PBS with 0.1% Tween-20)
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with 200 µg/mL Poly(Glu,Tyr) 4:1 substrate in PBS. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor Addition: Prepare serial dilutions of A-419259 in kinase reaction buffer and add to the wells. Include a DMSO-only control.
-
Kinase Reaction: Add the purified kinase and ATP to each well to initiate the phosphorylation reaction. Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Washing: Wash the plate three times with wash buffer to remove ATP and non-bound components.
-
Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Calculate the percent inhibition for each concentration of A-419259 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an ELISA-based in vitro kinase assay.
Cell Proliferation Assay
This protocol is suitable for determining the effect of A-419259 on the proliferation of leukemia cell lines.[1][8]
Objective: To measure the dose-dependent effect of A-419259 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K-562, Meg-01)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)
-
A-419259 trihydrochloride stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., Calcein-AM, MTT, or CellTiter-Glo®)
-
Plate reader (fluorescence or luminescence, depending on the reagent)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of A-419259. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Reagent Addition: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time recommended by the reagent manufacturer to allow for signal development.
-
Data Acquisition: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Analysis: Calculate the percentage of proliferation relative to the vehicle control for each concentration and determine the IC50 value.
Apoptosis Induction Assay
This protocol can be used to confirm that the anti-proliferative effects of A-419259 are due to the induction of apoptosis.[6][7][9]
Objective: To detect and quantify apoptosis in cells treated with A-419259.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
A-419259 trihydrochloride stock solution (in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of A-419259 for a specific duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Conclusion
A-419259 trihydrochloride is a powerful and selective inhibitor of Src family kinases with demonstrated efficacy in blocking proliferation and inducing apoptosis in various cancer cell lines, particularly those associated with myeloid leukemias.[6][7][9] The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers utilizing this compound in their studies of SFK biology and for the development of novel therapeutic strategies.
References
- 1. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. labshake.com [labshake.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Src family kinase - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A-419259 Trihydrochloride: A Potent Inhibitor of Src Family Kinases with Anti-Leukemic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor targeting Src family kinases (SFKs). This document provides a comprehensive overview of its biological activity, detailing its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. A-419259 has demonstrated significant efficacy in preclinical models of Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) by inducing apoptosis and inhibiting proliferation in cancer cells. Its high selectivity for SFKs over other kinases such as c-Abl and PKC makes it a valuable tool for cancer research and a potential candidate for further drug development.
Mechanism of Action
A-419259 is a broad-spectrum inhibitor of the Src family of non-receptor tyrosine kinases, which are crucial signaling molecules involved in cell proliferation, differentiation, survival, and migration.[1][2] In hematological malignancies like CML, the constitutively active Bcr-Abl fusion protein is the primary oncogenic driver.[3] Src family kinases, particularly Hck, Lyn, and Fyn, are key downstream effectors in the Bcr-Abl signaling cascade.[4]
A-419259 exerts its anti-leukemic effects by binding to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[3] This blockade of SFK activity disrupts the Bcr-Abl signal transduction pathway, leading to the suppression of downstream signaling molecules such as Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[5] The inhibition of these pro-survival and proliferative pathways ultimately results in the induction of apoptosis and cell cycle arrest in Bcr-Abl-positive leukemia cells.[5][6]
Quantitative Data
The inhibitory activity of A-419259 has been quantified against both isolated kinases and various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC₅₀) values.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | IC₅₀ (nM) |
| Hck | 0.43 |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| Hck | 11.26 |
| c-Abl | 3,000 |
| PKC | >33,000 |
Data sourced from multiple studies.[2][6][7][8]
Table 2: Cellular Activity Against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| K-562 | Chronic Myeloid Leukemia (Ph+) | 0.1 - 0.3 |
| Meg-01 | Chronic Myeloid Leukemia (Ph+) | 0.1 |
| DAGM/Bcr-Abl | Bcr-Abl Transformed Cells | 0.1 - 0.3 |
| TF-1 | Erythroleukemia (Ph-) | No effect |
| HEL | Erythroleukemia (Ph-) | No effect |
Data sourced from multiple studies.[3][6][8]
Signaling Pathway
The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by A-419259.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of A-419259.
In Vitro Src Family Kinase Inhibition Assay (ELISA-based)
This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of A-419259 against Src family kinases.
Materials:
-
Recombinant Src family kinase (e.g., Hck, Lck, Lyn, Src)
-
Poly(Glu,Tyr) 4:1 substrate-coated 96-well plates
-
A-419259 trihydrochloride
-
ATP solution
-
Kinase reaction buffer
-
Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Prepare serial dilutions of A-419259 in kinase reaction buffer.
-
Add 25 µL of the diluted A-419259 or vehicle control (DMSO) to the wells of the substrate-coated plate.
-
Add 25 µL of the recombinant Src family kinase solution to each well.
-
Initiate the kinase reaction by adding 50 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Wash the plate three times with wash buffer to remove ATP and non-bound reagents.
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of A-419259 and determine the IC₅₀ value by non-linear regression analysis.
Cell Proliferation/Viability Assay (CellTiter-Blue® Assay)
This protocol outlines the use of the CellTiter-Blue® Cell Viability Assay to assess the effect of A-419259 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K-562, Meg-01)
-
Complete cell culture medium
-
A-419259 trihydrochloride
-
96-well clear-bottom black plates
-
CellTiter-Blue® Reagent
-
Fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment (for adherent cells).
-
Prepare serial dilutions of A-419259 in complete culture medium.
-
Add 100 µL of the diluted A-419259 or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of CellTiter-Blue® Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate the percent viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Apo-ONE® Homogeneous Caspase-3/7 Assay)
This protocol details the measurement of caspase-3 and -7 activity as an indicator of apoptosis induction by A-419259.
Materials:
-
Cancer cell lines (e.g., K-562)
-
Complete cell culture medium
-
A-419259 trihydrochloride
-
96-well white or black plates
-
Apo-ONE® Homogeneous Caspase-3/7 Reagent
-
Fluorescence plate reader (Excitation: ~499 nm, Emission: ~521 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 50 µL of complete culture medium.
-
Prepare serial dilutions of A-419259 in complete culture medium.
-
Add 50 µL of the diluted A-419259 or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of the Apo-ONE® Homogeneous Caspase-3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 18 hours, protected from light.
-
Measure the fluorescence at an excitation of ~499 nm and an emission of ~521 nm using a microplate reader.
-
Express the results as fold-increase in caspase-3/7 activity compared to the vehicle-treated control.
Experimental Workflow
The following diagram provides a generalized workflow for the preclinical evaluation of A-419259.
In Vivo Activity
In vivo studies have demonstrated the anti-leukemic potential of A-419259. In mouse patient-derived xenograft (PDX) models of AML, administration of A-419259 at a dose of 30 mg/kg twice daily resulted in a significant reduction in the total number of AML cells and AML stem cells in the bone marrow and spleen.[6] These findings highlight the potential of A-419259 as a therapeutic agent for myeloid leukemias.
Conclusion
A-419259 trihydrochloride is a highly potent and selective inhibitor of Src family kinases with demonstrated anti-proliferative and pro-apoptotic activity in preclinical models of CML and AML. Its ability to effectively target the Bcr-Abl signaling pathway underscores its potential as a valuable research tool and a promising candidate for the development of novel anti-cancer therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound.
References
- 1. CellTiter-Blue® Cell Viability Assay Protocol [promega.com]
- 2. promega.com.cn [promega.com.cn]
- 3. promega.com [promega.com]
- 4. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 5. ebiotrade.com [ebiotrade.com]
- 6. real-research.com [real-research.com]
- 7. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 8. promega.in [promega.in]
The Role of A-419259 Trihydrochloride in Bcr-Abl Signaling: A Technical Guide
Executive Summary: Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl oncoprotein, a constitutively active tyrosine kinase that drives aberrant cell proliferation and survival.[1] While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, challenges such as drug resistance necessitate the exploration of alternative therapeutic strategies.[2][3] The Bcr-Abl signaling network is complex, relying on numerous downstream effectors, including the Src family kinases (SFKs).[4] This document provides a detailed examination of A-419259 trihydrochloride, a potent pyrrolopyrimidine-based inhibitor of SFKs, and elucidates its mechanism of action in the context of Bcr-Abl signaling. By targeting key downstream mediators, A-419259 effectively blocks Bcr-Abl-driven oncogenic signals, leading to the suppression of proliferation and induction of apoptosis in CML cells.[5][6]
Introduction to Bcr-Abl and Chronic Myeloid Leukemia
Chronic Myeloid Leukemia is defined by a specific chromosomal abnormality, the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[7] This event creates the BCR-ABL1 fusion gene, which encodes the Bcr-Abl fusion protein.[1][7] The fusion protein possesses a constitutively active Abl tyrosine kinase domain, which is no longer subject to the normal cellular regulatory mechanisms.[2][8] This unregulated kinase activity drives the malignant phenotype by activating a cascade of downstream signaling pathways responsible for cell proliferation, differentiation, and survival.[2][9]
The development of TKIs, such as imatinib, which directly target the ATP-binding site of the Bcr-Abl kinase, has been a landmark in targeted cancer therapy.[2][7] However, a significant number of patients develop resistance, often due to point mutations in the Bcr-Abl kinase domain that prevent effective drug binding.[7][10][11] This clinical challenge underscores the need to target alternative, critical nodes within the Bcr-Abl signaling network.
The Bcr-Abl Signaling Network: The Critical Role of Src Family Kinases
Bcr-Abl acts as a central signaling hub, initiating multiple downstream pathways that collectively promote leukemogenesis. Key pathways include:
-
RAS/MAPK Pathway: Activation via the GRB2/SOS complex leads to the stimulation of RAF, MEK, and ERK, promoting cell proliferation.[2]
-
PI3K/AKT/mTOR Pathway: This pathway, crucial for cell survival, is activated through various adaptors and suppresses apoptosis.[2][12]
-
JAK/STAT Pathway: Constitutive activation of STAT5, in particular, is a hallmark of Bcr-Abl signaling and contributes to cytokine-independent growth and survival by upregulating anti-apoptotic proteins like BCL-xL.[2][12]
Within this network, Src family kinases (SFKs)—such as Hck, Lyn, and Fyn—function as essential downstream effectors and signal transducers for Bcr-Abl.[4] In CML cells, SFKs are often constitutively activated as a direct consequence of Bcr-Abl activity.[4] They play a nonredundant role in mediating the oncogenic signals from Bcr-Abl to key downstream targets. For instance, the SFK member Hck has been shown to physically couple Bcr-Abl to STAT5, leading to its phosphorylation and activation.[5][9] This positions SFKs as a critical link in the Bcr-Abl signaling chain and an attractive target for therapeutic intervention.
A-419259 Trihydrochloride: A Potent Src Family Kinase Inhibitor
A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound identified as a potent and selective inhibitor of Src family kinases.[13][14] It demonstrates high affinity for several SFK members while showing significantly lower activity against the c-Abl kinase itself, highlighting its distinct mechanism compared to direct Bcr-Abl inhibitors like imatinib.[15] This selectivity is critical, as it allows for the targeted disruption of SFK-mediated signaling without directly engaging the primary Bcr-Abl oncoprotein.
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| Hck | 0.43 | [14] |
| Lck | < 3 | [13][15][16][17] |
| Lyn | < 3 | [13][15][16][17] |
| Src | 9 | [13][15][16][17] |
| c-Abl | 3,000 | [15] |
| PKC | > 33,000 | [15] |
Mechanism of Action: Interruption of Bcr-Abl Signaling
The therapeutic rationale for A-419259 in CML is based on its ability to inhibit the SFKs that are essential for Bcr-Abl's transforming activity.[5] Studies have shown that at concentrations that inhibit CML cell growth, A-419259 effectively blocks the kinase activity of SFKs but does not inhibit the autophosphorylation of Bcr-Abl itself.[4] This confirms that A-419259 acts downstream of Bcr-Abl.
By inhibiting SFKs such as Hck and Lyn, A-419259 prevents the subsequent activation of critical downstream effectors like STAT5 and Erk.[5] The inhibition of these pathways disrupts the pro-survival and pro-proliferative signals originating from Bcr-Abl, ultimately leading to cell cycle arrest and apoptosis in CML cells.[5][6] This mechanism is effective even in primary CD34+ CML progenitor cells, suggesting its potential to target the leukemic stem and progenitor cell populations.[5]
Cellular and Anti-Leukemic Effects of A-419259
Consistent with its mechanism of action, A-419259 demonstrates potent anti-leukemic activity in cellular models of CML. It effectively blocks the proliferation of Bcr-Abl-positive cell lines and induces apoptosis.[13][17] Its efficacy extends to both established cell lines and primary patient-derived CML cells, highlighting its potential clinical relevance.[5]
| Cell Line / Model | Effect | IC₅₀ (µM) | Reference(s) |
| K-562 (CML Cell Line) | Induction of Apoptosis | - | [13][15][17] |
| Meg-01 (CML Cell Line) | Proliferation Inhibition | 0.1 | [13][15][17] |
| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 | [13][17] |
| CML Cell Lines (Overall) | SFK Activity Inhibition | 0.1 - 0.3 | [13][17] |
| Primary CD34+ CML Cells | Proliferation Inhibition & Apoptosis | Potency equal to imatinib | [5][6] |
Key Experimental Protocols
The characterization of A-419259 involves a variety of standard cell and molecular biology techniques. Below are representative protocols for key experiments.
Cell Culture
Bcr-Abl positive cell lines (e.g., K-562, Meg-01) are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS) and 50 µg/mL gentamicin.[13] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[13] Stock solutions of A-419259 are prepared in DMSO and stored at -20°C.[13]
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the phosphorylation status of key signaling proteins (e.g., SFKs, STAT5, Erk) following treatment with A-419259.[4]
-
Cell Treatment and Lysis: Seed cells to an appropriate density and allow them to attach or stabilize. Treat with various concentrations of A-419259 or vehicle control (DMSO) for the desired time. After treatment, wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[18] Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src, anti-phospho-STAT5).[18]
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[18] Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Re-probe the blot with antibodies for the total protein (e.g., total Src, total STAT5) and a loading control (e.g., β-actin) to normalize the data.
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[20]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to acclimate.
-
Compound Treatment: Add serial dilutions of A-419259 to the wells. Include wells with vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results against the drug concentration. Calculate the IC₅₀ value, the concentration at which 50% of proliferation is inhibited.
Conclusion
A-419259 trihydrochloride represents a targeted therapeutic agent that acts via a distinct and rational mechanism within the Bcr-Abl signaling network. As a potent inhibitor of Src family kinases, it effectively uncouples the primary Bcr-Abl oncoprotein from its essential downstream effectors, notably STAT5 and Erk. This leads to the inhibition of proliferation and induction of apoptosis in CML cells. The ability of A-419259 to target this critical downstream node provides a compelling strategy for treating CML, potentially including cases that have developed resistance to direct Bcr-Abl inhibitors. This technical overview underscores the importance of understanding the intricate signaling pathways in cancer to develop novel and effective therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association Between Imatinib-Resistant BCR-ABL Mutation-Negative Leukemia and Persistent Activation of LYN Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of BCR-ABL1 kinase domain mutations causing imatinib resistance in chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Src family kinase Hck couples BCR/ABL to STAT5 activation in myeloid leukemia cells | The EMBO Journal [link.springer.com]
- 10. Imatinib Resistance in Chronic Myeloid Leukemia Associated with a D363G BCR::ABL1 Kinase Domain Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Not all imatinib resistance in CML are BCR-ABL kinase domain mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. benchchem.com [benchchem.com]
- 19. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A-419259 Trihydrochloride: An In-depth Technical Guide on its Effects on Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective pyrrolo-pyrimidine inhibitor of the Src family of protein-tyrosine kinases (SFKs).[1] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in chronic myelogenous leukemia (CML).[1] This technical guide provides a comprehensive overview of the mechanism of action of A-419259, with a specific focus on its role in inducing apoptosis. The information presented herein is intended to support researchers and professionals in the field of drug development in their understanding and potential application of this compound.
Data Presentation
The pro-apoptotic efficacy of A-419259 trihydrochloride has been quantified in several studies. The following tables summarize the key inhibitory concentrations (IC50) and the extent of apoptosis induction in relevant cell lines.
Table 1: Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43 |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
Data sourced from multiple studies, including Pene-Dumitrescu et al., 2008.
Table 2: Anti-proliferative and Pro-apoptotic Effects of A-419259 in CML Cell Lines
| Cell Line | Assay | Concentration (µM) | Effect |
| K-562 | Proliferation | 0.3 | Significant Inhibition |
| K-562 | Apoptosis | 0.3 | Induction of Apoptosis |
| K-562 | Apoptosis | 1.0 | Strong Induction of Apoptosis |
| Primary CML CD34+ cells | Proliferation | 0.1 - 1.0 | Dose-dependent inhibition |
| Primary CML CD34+ cells | Apoptosis (Caspase-3/-7 activation) | 0.1 - 1.0 | Dose-dependent activation |
Data from Pene-Dumitrescu et al., 2008.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of A-419259's effect on apoptosis.
Cell Viability Assay (CellTiter-Blue® Assay)
This assay measures the metabolic capacity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed CML cells (e.g., K-562 or primary CD34+ cells) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treatment: Add varying concentrations of A-419259 trihydrochloride to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 16 or 48 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition: Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Record the fluorescence at 560/590 nm (excitation/emission) using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Apoptosis Quantification by Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat K-562 cells with the desired concentrations of A-419259 for 72 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add a fluorescently labeled anti-phosphatidylserine antibody (e.g., Alexa Fluor 488 conjugate) and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[1]
Caspase-3/-7 Activity Assay (Apo-ONE® Homogeneous Caspase-3/-7 Assay)
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Plate and treat primary CML CD34+ cells with A-419259 as described for the viability assay.
-
Reagent Preparation: Prepare the Apo-ONE® Caspase-3/-7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature, protected from light, for a duration specified by the manufacturer.
-
Measurement: Measure the fluorescence intensity with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.
-
Analysis: The fluorescence intensity is proportional to the amount of caspase-3/-7 activity.[2]
Apoptotic Signaling Pathways Induced by A-419259 Trihydrochloride
A-419259 induces apoptosis primarily through the inhibition of Src family kinases, which are often overactive in cancer cells and contribute to cell survival signaling. The inhibition of these kinases triggers a cascade of events leading to programmed cell death.
Intrinsic (Mitochondrial) Apoptosis Pathway
The inhibition of Src kinases by A-419259 is thought to activate the intrinsic apoptotic pathway. This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins.
Caption: A-419259 inhibits Src kinases, leading to the activation of the intrinsic apoptosis pathway.
In this pathway, the inhibition of Src family kinases leads to the downregulation of pro-survival signals. This, in turn, is hypothesized to alter the balance of Bcl-2 family proteins, favoring the pro-apoptotic members like Bax and Bak. These proteins then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates the initiator caspase-9, which then cleaves and activates the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.
Experimental Workflow for Apoptosis Assessment
The following diagram illustrates a typical workflow for assessing the pro-apoptotic effects of A-419259 trihydrochloride.
Caption: A typical experimental workflow for studying A-419259-induced apoptosis.
This workflow outlines the key steps from cell culture and treatment to the application of various apoptosis assays and final data analysis.
Conclusion
A-419259 trihydrochloride is a potent inducer of apoptosis in cancer cells, particularly those dependent on Src family kinase signaling. Its mechanism of action involves the inhibition of these kinases, leading to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9, -3, and -7. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and utilize this compound in pre-clinical studies.
References
understanding the selectivity profile of A 419259 trihydrochloride
An In-depth Technical Guide on the Selectivity Profile of A-419259 Trihydrochloride
Introduction
A-419259 trihydrochloride, also known as RK-20449, is a second-generation, broad-spectrum pyrrolo-pyrimidine inhibitor with high selectivity for Src family kinases (SFKs).[1][2] These non-receptor tyrosine kinases are crucial signaling components in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is implicated in the pathology of several malignancies, particularly in chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[3][4] A-419259 exhibits its mechanism of action by binding to the ATP-site of the kinase domain.[5] This technical guide provides a comprehensive overview of the selectivity profile of A-419259, details the experimental protocols used for its characterization, and illustrates its interaction with key signaling pathways.
Selectivity Profile: Quantitative Analysis
A-419259 has been evaluated against a panel of protein kinases, demonstrating potent, nanomolar inhibition of Src family members while showing significantly lower affinity for other kinases like c-Abl and PKC.[2] This selectivity is critical for its therapeutic potential, as it minimizes off-target effects. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), is summarized below.
| Target Kinase | Kinase Family | IC50 (nM) |
| Hck | Src Family | 0.43 |
| Lck | Src Family | <3[1] |
| Lyn | Src Family | <3[1] |
| Src | Src Family | 9[1][6][7] |
| Fgr | Src Family | Potent (nM range)[5] |
| c-Abl | Abl Family | 3,000[2] |
| PKC | AGC Family | >33,000[2] |
Note: The potency against Fgr is described qualitatively as being in the nanomolar range.[5]
Mechanism of Action and Signaling Pathways
A-419259 functions as an ATP-competitive inhibitor. Crystal structures of the inhibitor in complex with Hck reveal that it binds to the ATP pocket of the kinase domain, stabilizing a closed conformation that is catalytically inactive.[5] In the context of CML, SFKs are key downstream effectors of the constitutively active Bcr-Abl fusion protein. By inhibiting SFKs, A-419259 effectively blocks Bcr-Abl signal transduction, leading to the suppression of proliferation and induction of apoptosis in CML cells.[4][6] The compound has been shown to be 300–1000 times more potent against SFKs than against c-Abl directly in vitro.[4]
Caption: A-419259 inhibits SFKs, blocking downstream pro-survival pathways.
Experimental Protocols
The characterization of A-419259's selectivity profile involves a combination of in vitro kinase assays and cell-based proliferation studies.
In Vitro Kinase Assay (ELISA-based)
This method quantifies the direct inhibitory effect of A-419259 on purified kinase activity.
-
Enzyme and Substrate Preparation : Recombinant, purified kinases (e.g., His-tagged Lck, Lyn, Src) are used.[6] ELISA plates are coated with a substrate solution, such as 200 µg/mL of Poly(Glu,Tyr) 4:1, by incubating for 1 hour at 37°C.[6]
-
Plate Washing : After coating, plates are washed with a phosphate-buffered saline solution containing 0.1% Tween-20 (PBS-T) to remove unbound substrate.[6]
-
Inhibitor Incubation : A-419259 is serially diluted to various concentrations and added to the wells along with the specific kinase enzyme.
-
Kinase Reaction Initiation : The phosphorylation reaction is initiated by the addition of ATP. The mixture is incubated to allow for substrate phosphorylation by the active kinase.
-
Detection : The level of substrate phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or fluorescent substrate is then added, and the signal is measured using a plate reader.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of A-419259.
Caption: Generalized workflow for determining kinase IC50 values.
Cell-Based Proliferation and Apoptosis Assays
These assays determine the effect of A-419259 on cancer cell lines that are dependent on SFK signaling.
-
Cell Culture : Relevant cell lines, such as the Philadelphia chromosome-positive K-562 and Meg-01 CML cell lines, are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal calf serum (FCS) and antibiotics.[2][6]
-
Compound Treatment : Cells are seeded in multi-well plates and treated with a range of concentrations of A-419259. Stock solutions are typically prepared in DMSO.[6]
-
Incubation : Cells are incubated with the compound for a specified period (e.g., up to 5 days).[1][6]
-
Proliferation Assessment : Cell viability and proliferation are measured using standard methods, such as fluorescent assays or cell counting. The IC50 for proliferation inhibition is then determined.[6] For K-562 and Meg-01 cells, the IC50 values are in the range of 0.1-0.3 µM.[2]
-
Apoptosis Assessment : To confirm the mechanism of cell death, apoptosis can be measured via methods like Annexin V staining or analysis of cleaved PARP, which are hallmarks of programmed cell death. A-419259 has been shown to induce apoptosis in K-562 cells in a concentration-dependent manner.[2]
Conclusion
A-419259 trihydrochloride is a potent and highly selective inhibitor of Src family kinases. Its selectivity profile, characterized by nanomolar potency against SFKs and significantly lower activity against other kinases like c-Abl, underscores its potential as a targeted therapeutic agent. The ability of A-419259 to inhibit SFK activity translates into effective suppression of proliferation and induction of apoptosis in cancer cell lines dependent on this signaling axis, such as those found in CML and AML. The detailed experimental protocols provide a robust framework for the continued investigation and characterization of this and similar kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
A-419259 Trihydrochloride: A Technical Guide for Stem Cell Differentiation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of non-receptor protein-tyrosine kinases (SFKs).[1][2] Emerging research has highlighted its significant role in the field of stem cell biology, particularly in the maintenance of pluripotency and the inhibition of spontaneous differentiation in both murine and human embryonic stem cells (ESCs). This technical guide provides an in-depth overview of A-419259 trihydrochloride, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in stem cell differentiation studies, and a visualization of the key signaling pathway it modulates.
Mechanism of Action
A-419259 trihydrochloride exerts its biological effects by targeting and inhibiting the activity of Src family kinases (SFKs).[1][2] In the context of embryonic stem cells, specific SFKs, such as c-Src, have been identified as key drivers of differentiation.[1] By inhibiting these kinases, A-419259 effectively blocks the downstream signaling cascades that initiate the differentiation process, thereby helping to maintain the cells in a pluripotent state. Research suggests that the Src-ShcA-MAP kinase pathway is a critical signaling axis regulated by SFKs in the context of mechanical cues that can influence mESC differentiation.[3] A-419259's inhibition of this pathway allows mESCs to retain their pluripotency, even under conditions that would normally promote differentiation.[3]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of A-419259
| Kinase | IC₅₀ (nM) |
| Src | 9 |
| Lck | <3 |
| Lyn | <3 |
| Hck | 11.26 |
| c-Abl | 3,000 |
| PKC | >33,000 |
IC₅₀ values represent the concentration of A-419259 required to inhibit 50% of the kinase activity in vitro. Data compiled from multiple sources.
Table 2: Cellular Activity of A-419259 in Stem Cell Culture
| Cell Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Murine Embryonic Stem Cells (mESCs) | 300 nM | Not Specified | Inhibits differentiation, maintains pluripotency | |
| Murine Embryonic Stem Cells (mESCs) | 1 µM | 16 hours | Inhibits endogenous SFK (c-Src and Lck) activity, thereby inhibiting Src-driven differentiation toward primitive ectoderm-like cells | |
| Human Embryonic Stem Cells (hESCs) | 0.3, 1 µM | 5 days | No effect on undifferentiated colony morphology in mTeSR medium | |
| Human Embryonic Stem Cells (hESCs) | 1 µM | Not Specified | Retained morphology of domed, pluripotent colonies and expression of TRA-1-60 under differentiation conditions | [1] |
Experimental Protocols
Protocol 1: Maintenance of Pluripotency in Human Embryonic Stem Cells (hESCs) with A-419259
This protocol describes the use of A-419259 to inhibit spontaneous differentiation and maintain the pluripotency of hESCs cultured under conditions that would normally induce differentiation.
Materials:
-
Human embryonic stem cells (e.g., H1 or H7 lines)
-
Matrigel-coated culture plates
-
mTeSR™1 medium (for routine culture)
-
Differentiation medium (specific to the intended lineage, or a basal medium lacking pluripotency-maintaining factors)
-
A-419259 trihydrochloride stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, TRA-1-60)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure:
-
Cell Culture: Culture hESCs on Matrigel-coated plates in mTeSR™1 medium according to standard protocols.
-
Initiation of Differentiation: When cells reach the desired confluency, aspirate the mTeSR™1 medium and replace it with the differentiation medium.
-
Treatment with A-419259: To the experimental wells, add A-419259 trihydrochloride to a final concentration of 1 µM. As a control, add an equivalent volume of the vehicle (DMSO) to a separate set of wells.
-
Incubation: Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium and A-419259 or vehicle daily.
-
Assessment of Morphology: Observe the colony morphology daily using a phase-contrast microscope. Undifferentiated colonies should appear as tightly packed, domed structures with well-defined borders.
-
Immunofluorescence Staining for Pluripotency Markers: a. After the treatment period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells three times with PBS. c. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. d. Wash three times with PBS. e. Block non-specific antibody binding with 5% goat serum in PBS for 1 hour at room temperature. f. Incubate with primary antibodies against pluripotency markers (e.g., anti-OCT4, anti-SOX2, anti-TRA-1-60) diluted in blocking solution overnight at 4°C. g. Wash three times with PBS. h. Incubate with appropriate fluorescently labeled secondary antibodies and DAPI in blocking solution for 1 hour at room temperature in the dark. i. Wash three times with PBS. j. Visualize the staining using a fluorescence microscope.
Expected Results: hESCs cultured in differentiation medium with vehicle (DMSO) are expected to show morphological changes indicative of differentiation and a decrease in the expression of pluripotency markers. In contrast, cells treated with 1 µM A-419259 should retain the characteristic morphology of undifferentiated colonies and continue to express high levels of pluripotency markers like OCT4, SOX2, and TRA-1-60.[1]
Protocol 2: Inhibition of Primitive Ectoderm Differentiation in Murine Embryonic Stem Cells (mESCs)
This protocol outlines a method to prevent the differentiation of mESCs into primitive ectoderm-like cells using A-419259.
Materials:
-
Murine embryonic stem cells
-
Gelatin-coated culture plates
-
mESC culture medium (e.g., DMEM with 15% FBS, LIF, β-mercaptoethanol, non-essential amino acids, and L-glutamine)
-
Differentiation medium (mESC culture medium without LIF)
-
A-419259 trihydrochloride stock solution (e.g., 1 mM in DMSO)
-
Cell lysis buffer
-
Antibodies for Western blotting (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-Lck (Tyr394), anti-Lck, anti-actin)
Procedure:
-
Cell Culture: Maintain mESCs on gelatin-coated plates in mESC culture medium with LIF.
-
Induction of Differentiation: To induce differentiation, withdraw LIF from the culture medium.
-
A-419259 Treatment: Treat the mESCs with 1 µM A-419259 in the LIF-free medium for 16 hours. Include a vehicle-treated control group.
-
Assessment of SFK Activity (Western Blot): a. After 16 hours, lyse the cells and collect the protein lysates. b. Determine protein concentration using a standard assay (e.g., BCA). c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Block the membrane and probe with primary antibodies against phosphorylated and total Src and Lck. e. Use an anti-actin antibody as a loading control. f. Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
Expected Results: mESCs cultured in the absence of LIF are expected to initiate differentiation. Treatment with 1 µM A-419259 for 16 hours should lead to a significant reduction in the phosphorylation of Src (at Tyr416) and Lck (at Tyr394), indicating the inhibition of their kinase activity. This inhibition of SFK activity is expected to correlate with the maintenance of an undifferentiated state, preventing the progression towards primitive ectoderm-like cells.
Mandatory Visualization
References
- 1. Src-family tyrosine kinase activities are essential for differentiation of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SRC family kinase activity is required for murine embryonic stem cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual inhibition of Src and GSK3 maintains mouse embryonic stem cells, whose differentiation is mechanically regulated by Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
initial studies on A 419259 trihydrochloride in CML
An In-depth Technical Guide on the Initial Studies of A-419259 Trihydrochloride in Chronic Myeloid Leukemia
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22.[1] This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis.[1][2] While tyrosine kinase inhibitors (TKIs) targeting Bcr-Abl have revolutionized CML treatment, resistance and the persistence of leukemic stem cells remain significant challenges.[1][3] Src family kinases (SFKs), which are overexpressed and activated in advanced CML, represent a critical downstream signaling pathway for Bcr-Abl and a promising therapeutic target.[4][5] A-419259, a second-generation pyrrolo-pyrimidine, is a potent and selective inhibitor of SFKs, and initial studies have explored its therapeutic potential in CML.[2][6]
Mechanism of Action of A-419259
A-419259 is a broad-spectrum inhibitor of the Src family of kinases.[2][7] It demonstrates high selectivity for SFKs such as Src, Lck, and Lyn, with significantly less activity against the Bcr-Abl kinase itself.[6] By inhibiting SFKs, A-419259 disrupts key signaling pathways downstream of Bcr-Abl that are essential for the proliferation and survival of CML cells.[4][5] The primary mechanism involves blocking the autophosphorylation and activation of these myeloid-specific kinases, thereby impeding the oncogenic signals that drive CML.[4][8]
In Vitro Efficacy in CML Cell Lines
Initial studies have demonstrated the potent anti-leukemic activity of A-419259 in various CML cell lines. The compound effectively inhibits cell proliferation and induces apoptosis in a dose-dependent manner.
| Parameter | Cell Line | Value | Reference |
| Kinase Inhibition (IC₅₀) | |||
| Src | 9 nM | [2][6][7][8][9] | |
| Lck | <3 nM | [2][6][7][8][9] | |
| Lyn | <3 nM | [2][6][7][8][9] | |
| Hck | 11.26 nM | [6] | |
| c-Abl | 3,000 nM | [6][7] | |
| Cell Proliferation Inhibition (IC₅₀) | |||
| K-562 | 0.1 - 0.3 µM | [2][6][7] | |
| Meg-01 | ~0.1 µM | [2][6][7] | |
| DAGM/Bcr-Abl | 0.1 - 0.3 µM | [2][7][9] | |
| SFK Activity Inhibition in CML cells (IC₅₀) | K-562 & other CML lines | 0.1 - 0.3 µM | [2][4][7][9] |
Table 1: Summary of quantitative data on the in vitro activity of A-419259.
Modulation of Bcr-Abl Signaling Pathways
A-419259 has been shown to modulate critical signaling pathways downstream of Bcr-Abl that are essential for the survival and proliferation of CML cells. Notably, the inhibition of SFKs by A-419259 leads to the suppression of STAT5 and Erk activation.[4][5]
References
- 1. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Combined inhibition of MDM2 and BCR-ABL1 tyrosine kinase targets chronic myeloid leukemia stem/progenitor cells in a murine model | Haematologica [haematologica.org]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A-419259 Trihydrochloride: A Technical Guide to a Potent Chemical Probe for Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride, also known as RK-20449, is a second-generation pyrrolo-pyrimidine compound that functions as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Due to its high affinity and well-characterized activity, A-419259 serves as an invaluable chemical probe for elucidating the complex roles of SFKs in cellular signaling, proliferation, and oncogenesis.[2][3] This technical guide provides a comprehensive overview of A-419259, including its biochemical potency, cellular effects, and detailed experimental protocols for its application.
Data Presentation: Potency and Selectivity
A-419259 demonstrates high potency against several members of the Src kinase family with nanomolar to sub-nanomolar inhibitory concentrations.[4] Its selectivity is notable, with significantly lower potency against other kinases like c-Abl and PKC.[3][5]
Table 1: In Vitro Kinase Inhibitory Potency of A-419259
| Kinase Target | IC₅₀ (nM) |
| Hck | 0.43 |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| c-Abl | 3,000 |
| PKC | >33,000 |
Data sourced from multiple references.[3][4][5][6][7]
Table 2: Cellular Activity of A-419259
| Cell Line | Assay Type | IC₅₀ (µM) |
| Meg-01 | Proliferation Inhibition | 0.1 |
| K-562 | Growth Inhibition | 0.1 - 0.3 |
| DAGM/Bcr-Abl | Proliferation Inhibition | 0.1 - 0.3 |
| CML Cell Lines | SFK Activity Inhibition | 0.1 - 0.3 |
Data sourced from multiple references.[1][3][5][7][8][9]
Signaling Pathways and Experimental Workflows
Src Kinase Signaling Pathway
Src family kinases are crucial nodes in a multitude of signaling pathways that regulate fundamental cellular processes.[10][11][12] They are often activated by various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins.[11][13] Upon activation, Src kinases phosphorylate downstream substrates, initiating cascades that influence cell proliferation, survival, migration, and angiogenesis.[13][14]
Caption: Simplified Src kinase signaling cascade and point of inhibition by A-419259.
Experimental Workflow for Evaluating A-419259
The characterization of a kinase inhibitor like A-419259 typically follows a structured workflow, progressing from initial biochemical assays to more complex cellular and in vivo models. This ensures a thorough understanding of the compound's potency, selectivity, and biological effects.
Caption: Standard workflow for the evaluation of a kinase inhibitor like A-419259.
Experimental Protocols
In Vitro Kinase Assay (ELISA-based)
This protocol is adapted from methodologies used to determine the IC₅₀ values of kinase inhibitors.[6]
Objective: To measure the dose-dependent inhibition of a specific Src family kinase by A-419259.
Materials:
-
96-well ELISA plates
-
Recombinant purified kinase (e.g., Src, Lck, Lyn)[6]
-
Poly(Glu,Tyr) 4:1 substrate[6]
-
A-419259 trihydrochloride
-
Kinase assay buffer (e.g., 250 mM Mopso, pH 6.75, 10 mM MgCl₂, 2 mM MnCl₂, 2.5 mM DTT, 0.02% BSA, 2 mM Na₃VO₄, 5% DMSO, 5 µM ATP)[6]
-
Anti-phosphotyrosine-HRP antibody
-
Wash buffer (PBS with 0.1% Tween-20)[6]
-
Colorimetric HRP substrate (e.g., K-Blue)[6]
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with Poly(Glu,Tyr) substrate solution (e.g., 200 µg/mL in PBS) and incubate for 1 hour at 37°C.[6]
-
Washing: Wash the plate three times with wash buffer to remove unbound substrate.[6]
-
Inhibitor Preparation: Prepare serial dilutions of A-419259 in kinase assay buffer.
-
Kinase Reaction: Add the diluted A-419259, the target kinase, and ATP to the wells.[6] Include controls for no inhibitor (maximum activity) and no enzyme (background).
-
Incubation: Incubate the plate at room temperature for 20-30 minutes to allow the kinase reaction to proceed.[6]
-
Washing: Stop the reaction by washing the plate three times with wash buffer.[6]
-
Detection: Add anti-phosphotyrosine-HRP antibody conjugate to each well and incubate for a specified time (e.g., 30-60 minutes) at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Signal Development: Add the colorimetric HRP substrate and allow the color to develop.[6]
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percent inhibition for each A-419259 concentration relative to the controls and plot a dose-response curve to determine the IC₅₀ value.
Cellular Proliferation Assay (Calcein-AM Method)
This protocol outlines a method to assess the effect of A-419259 on the proliferation of cancer cell lines.[6]
Objective: To determine the IC₅₀ of A-419259 for inhibiting the growth of a specific cell line (e.g., K-562, Meg-01).
Materials:
-
Suspension or adherent cancer cell line (e.g., K-562)[6]
-
Complete cell culture medium[6]
-
96-well cell culture plates
-
A-419259 trihydrochloride
-
Calcein-AM fluorescent dye[6]
-
Phosphate Buffered Saline (PBS)
-
Fluorescent plate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of approximately 10,000 cells per well.[6]
-
Compound Addition: Prepare serial dilutions of A-419259 in the complete culture medium and add them to the wells. Include vehicle-only (e.g., DMSO) controls.[6]
-
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for a period of 48-72 hours.[6]
-
Cell Pelleting: For suspension cells, centrifuge the plate at 1500 x g for 10 minutes to pellet the cells.[6]
-
Washing: Carefully remove the supernatant and wash the cells once with PBS.[6]
-
Staining: Add Calcein-AM solution (final concentration of ~1 µM) to each well and incubate in the dark at room temperature for 1 hour.[6] Calcein-AM is a substrate for esterases in viable cells, which releases a green fluorescent product.[6]
-
Fluorescence Reading: Measure the fluorescence intensity at an excitation/emission wavelength of 485/530 nm using a fluorescent plate reader.[6]
-
Analysis: The fluorescence intensity is directly proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each concentration and determine the IC₅₀ value.
Conclusion
A-419259 trihydrochloride is a well-validated and potent inhibitor of Src family kinases. Its selectivity profile and demonstrated efficacy in both biochemical and cellular assays make it an essential tool for researchers investigating SFK-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for utilizing A-419259 to explore the roles of Src kinases in health and disease, particularly in the context of cancer research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Src family kinase - Wikipedia [en.wikipedia.org]
- 13. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 14. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A-419259 Trihydrochloride In Vitro Kinase Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] It demonstrates high selectivity for SFKs, which are key regulators of various cellular processes, including proliferation, differentiation, motility, and adhesion.[1] Dysregulation of SFK signaling is implicated in the progression of several cancers. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of A-419259 trihydrochloride using the ADP-Glo™ Kinase Assay, and summarizes its inhibitory constants (IC₅₀) against various kinases.
Introduction
The Src family of kinases (SFKs) are crucial transducers of extracellular signals, playing a pivotal role in signal transduction downstream of receptor tyrosine kinases, G-protein coupled receptors, and integrins. Their activation initiates signaling cascades that influence fundamental cellular functions.[1] A-419259 trihydrochloride has been identified as a potent inhibitor of several SFK members, including Src, Lck, Lyn, and Hck.[3][4][5] This makes it a valuable tool for studying SFK-mediated signaling pathways and a potential candidate for therapeutic development. The following application note details a robust and reliable in vitro method to quantify the inhibitory potency of A-419259 trihydrochloride.
Data Presentation
The inhibitory activity of A-419259 trihydrochloride against a panel of kinases is summarized in Table 1. The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency.
| Kinase | IC₅₀ (nM) | Family |
| Hck | 0.43 | Src Family |
| Lck | <3 | Src Family |
| Lyn | <3 | Src Family |
| Src | 9 | Src Family |
| c-Abl | 3000 | Abl Family |
| PKC | >33,000 | Ser/Thr Kinase |
Table 1: IC₅₀ values of A-419259 trihydrochloride against a panel of kinases. Data compiled from multiple sources.[3][4]
Signaling Pathway
SFKs are integral components of numerous signaling pathways. A simplified representation of a generic SFK signaling pathway is depicted below. Upon activation by upstream signals (e.g., growth factor receptors), SFKs phosphorylate downstream substrates, initiating cascades that regulate key cellular processes.
References
- 1. Src family kinase - Wikipedia [en.wikipedia.org]
- 2. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-419259 Trihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs).[1][2] It demonstrates high affinity for key SFKs including Src, Lck, Lyn, and Hck, with inhibitory concentrations (IC50) in the low nanomolar range.[1][3][4] This potent activity makes A-419259 a valuable tool for investigating the roles of SFKs in various cellular processes, particularly in the context of oncology and stem cell biology. The compound has been shown to effectively suppress proliferation and induce apoptosis in various cancer cell lines, most notably in chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[2][5][6] Its mechanism of action is centered on the inhibition of SFK-mediated signaling pathways, which are often dysregulated in cancer.[6]
These application notes provide a comprehensive guide for the utilization of A-419259 trihydrochloride in cell culture experiments, including detailed protocols for assessing its effects on cell proliferation, and apoptosis, along with a summary of its inhibitory concentrations in various cell lines.
Data Presentation
Table 1: Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43[5] |
| Lck | <3[3][7][8] |
| Lyn | <3[3][7][8] |
| Src | 9[1][7][8] |
Table 2: Effective Concentrations of A-419259 Trihydrochloride in Various Cell Lines
| Cell Line | Cell Type | Effect | Effective Concentration (µM) |
| K-562 | Chronic Myelogenous Leukemia (CML) | Inhibition of proliferation, induction of apoptosis | 0.1 - 0.3[2][3] |
| Meg-01 | Chronic Myelogenous Leukemia (CML) | Inhibition of proliferation | 0.1[1][3][8] |
| DAGM/Bcr-Abl | Bcr-Abl transformed cells | Inhibition of proliferation | 0.1 - 0.3[1][7][8] |
| CD34+ CML cells | Primary CML progenitor cells | Suppression of proliferation and induction of apoptosis | Not specified, but potent effects observed.[5][6] |
| AML stem cells | Acute Myeloid Leukemia stem cells | Inhibition of proliferation | Not specified, but effective in vitro and in vivo.[5] |
| mES cells | Murine Embryonic Stem cells | Inhibition of Src-driven differentiation | 1[1][7][8] |
| hES cells | Human Embryonic Stem cells | No effect on undifferentiated colony morphology | 0.3 - 1[1][7][8] |
Experimental Protocols
Protocol 1: General Handling and Preparation of A-419259 Trihydrochloride Stock Solution
Materials:
-
A-419259 trihydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Reconstitution: A-419259 trihydrochloride is typically a powder. To prepare a stock solution, reconstitute the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.92 mg of A-419259 trihydrochloride (MW: 592.0 g/mol ) in 1 mL of DMSO.
-
Solubilization: Vortex the solution gently until the powder is completely dissolved. Brief sonication may be used if necessary.
-
Sterilization: The DMSO stock solution is considered sterile. No further filtration is typically required if handled under sterile conditions.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for longer-term storage. Note that solutions are reported to be unstable and preparing fresh solutions is recommended.[4]
Protocol 2: Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of A-419259 trihydrochloride on the proliferation of a specific cell line.
Materials:
-
Target cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
A-419259 trihydrochloride stock solution (e.g., 10 mM in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of A-419259 trihydrochloride in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest A-419259 concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared A-419259 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 20 µL per well).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, allowing for the conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by A-419259 trihydrochloride.
Materials:
-
Target cells in culture
-
6-well cell culture plates
-
A-419259 trihydrochloride stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of A-419259 trihydrochloride (e.g., 0.1 µM, 0.3 µM, 1 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
Caption: A-419259 inhibits Src family kinases, blocking downstream signaling pathways like Ras/Erk and STAT5, leading to reduced cell proliferation and survival.
Caption: General experimental workflow for studying the effects of A-419259 on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 6. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Western Blot Protocol for Phosphorylated Src (p-Src) Following A-419259 Trihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated Src (p-Src) at tyrosine 416 (Tyr416) via Western blot in cell lysates following treatment with A-419259 trihydrochloride. A-419259 is a potent inhibitor of Src family kinases (SFKs)[1][2][3][4]. The protocol herein is optimized for preserving the phosphorylation state of Src, ensuring accurate assessment of the inhibitory activity of A-419259. Included are methodologies for cell culture and treatment, lysate preparation, immunoblotting, and data analysis, alongside illustrative data and signaling pathway diagrams.
Introduction
The Src family of non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, including proliferation, survival, migration, and differentiation. Dysregulation of Src activity, often characterized by hyper-phosphorylation at the activation loop (Tyr416), is a common feature in various human cancers, making it a key therapeutic target.
A-419259 trihydrochloride is a pyrrolo-pyrimidine compound that acts as a potent inhibitor of Src family kinases, with IC50 values in the low nanomolar range for Src, Lck, and Lyn[1][2][4][5]. It exerts its effect by blocking Src kinase activation and has been shown to inhibit proliferation and induce apoptosis in cancer cell lines[1][2][3]. This document outlines a robust Western blot protocol to quantify the dose-dependent inhibition of Src phosphorylation by A-419259, a critical step in evaluating its cellular efficacy.
Signaling Pathway
A-419259 inhibits the autophosphorylation of Src at Tyr416, a key step in its activation. This prevents the subsequent phosphorylation of downstream substrates, thereby blocking signaling pathways that contribute to cell proliferation and survival.
Caption: A-419259 inhibits Src activation and downstream signaling.
Experimental Workflow
The following diagram outlines the major steps for assessing the effect of A-419259 on Src phosphorylation.
Caption: Workflow for Western blot analysis of p-Src inhibition.
Detailed Experimental Protocol
This protocol is designed to ensure the preservation of protein phosphorylation states for accurate analysis.
Materials and Reagents
-
Cell Lines: Appropriate cell lines with detectable levels of p-Src (e.g., K-562, MDA-MB-231).
-
A-419259 trihydrochloride: Prepare a stock solution (e.g., 10 mM) in DMSO. Note that solutions may be unstable and should be prepared fresh or stored appropriately[4].
-
Lysis Buffer: RIPA buffer is recommended, freshly supplemented with protease and phosphatase inhibitors[6][7].
-
Protein Assay: BCA Protein Assay kit.
-
Membrane: PVDF membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) is recommended for phospho-antibodies to minimize background[6][8].
-
Primary Antibodies:
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Wash Buffer: TBST[6].
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Culture cells to 70-80% confluency[6].
-
Treat cells with increasing concentrations of A-419259 (e.g., 0, 0.1, 0.3, 1.0 µM) for a predetermined duration (e.g., 16 hours)[1][5]. Include a vehicle-only (DMSO) control.
Sample Preparation
-
After treatment, wash cells twice with ice-cold PBS[7].
-
Lyse cells in ice-cold lysis buffer containing phosphatase and protease inhibitors[6][7].
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing[7].
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C[7].
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay[7].
SDS-PAGE and Western Blotting
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes[6].
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel[6].
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane[6].
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature[6][8].
-
Incubate the membrane with the primary antibody against p-Src (Tyr416) overnight at 4°C with gentle agitation[6][10]. The antibody datasheet should be consulted for the recommended dilution[9].
-
Wash the membrane three times for 5-10 minutes each with TBST[7].
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[6].
-
Perform final washes with TBST[6].
Detection and Analysis
-
Apply ECL detection reagent to the membrane[6].
-
Capture the chemiluminescent signal using an imaging system[6].
-
Quantify band intensities using densitometry software[6].
-
Normalization: To accurately determine the extent of inhibition, it is crucial to normalize the p-Src signal. This is typically done by stripping the blot and re-probing for total Src and a loading control (e.g., β-actin)[6]. The normalized p-Src level is calculated as the ratio of p-Src to total Src, which is then further normalized to the loading control[6].
Data Presentation
Summarize the quantitative data from the densitometry analysis in a table for clear comparison.
| Treatment Concentration (µM) | Normalized p-Src Intensity | Normalized Total Src Intensity | p-Src / Total Src Ratio | % Inhibition |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 0.1 | 0.65 | 0.98 | 0.66 | 34 |
| 0.3 | 0.25 | 1.02 | 0.25 | 75 |
| 1.0 | 0.05 | 0.99 | 0.05 | 95 |
Note: The data presented is for illustrative purposes and represents expected outcomes based on the potent activity of A-419259.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-Src signal | Inactive phosphatase inhibitors | Prepare fresh lysis buffer with inhibitors before each use. |
| Low abundance of p-Src | Increase the amount of protein loaded onto the gel. | |
| Inefficient antibody binding | Optimize primary antibody concentration and incubation time. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., 5% non-fat dry milk, although BSA is preferred for phospho-antibodies)[8]. |
| Non-specific antibody binding | Increase the number and duration of wash steps. | |
| Inconsistent loading | Inaccurate protein quantification | Carefully perform protein quantification and ensure equal loading. |
| Normalize to a reliable loading control (e.g., β-actin, GAPDH). |
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of p-Src levels by Western blot following treatment with the Src inhibitor A-419259 trihydrochloride. Adherence to this protocol, particularly the steps for preserving protein phosphorylation, will enable researchers to accurately quantify the inhibitory effects of A-419259 on Src signaling and facilitate its evaluation as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for A-419259 Trihydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1][2] It has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).[3][4] Notably, in vivo studies utilizing mouse models have shown its efficacy in reducing tumor burden and targeting leukemia stem cells (LSCs).[4] These application notes provide detailed protocols for the in vivo administration of A-419259 trihydrochloride in mouse models of AML, based on established research, along with information on its mechanism of action and relevant signaling pathways.
Data Presentation
In Vitro Potency of A-419259
| Target Kinase | IC50 (nM) |
| Src | 9 |
| Lck | 3 |
| Lyn | 3 |
| Hck | 0.43 - 11.26 |
| c-Abl | 3000 |
| PKC | >33,000 |
In Vivo Dosage in Mouse Models
| Mouse Model | Cancer Type | Dosage | Administration Route | Reference |
| Patient-Derived Xenograft (NSG) | Acute Myeloid Leukemia (AML) | 30 mg/kg, twice daily | Intraperitoneal (i.p.) | Saito Y, et al., 2013[4] |
| Patient-Derived Xenograft (NSG) | MLL-rearranged Acute Lymphoblastic Leukemia (ALL) | 30 mg/kg, twice daily | Intraperitoneal (i.p.) | Aoki Y, et al., 2015 |
| Nude Mice (CD-1) Orthotopic | Breast Cancer (CAL51 cells) | Not specified in available literature | Not specified | Wilson MB, et al., 2002[5] |
Mechanism of Action and Signaling Pathways
A-419259 exerts its anti-cancer effects by inhibiting Src family kinases, which are crucial non-receptor tyrosine kinases involved in a multitude of cellular processes, including proliferation, survival, adhesion, and migration.[5] In cancers such as CML, which is driven by the Bcr-Abl fusion protein, SFKs are key downstream effectors.[6] By inhibiting SFKs, A-419259 can disrupt the Bcr-Abl signaling cascade, leading to apoptosis in cancer cells.
Bcr-Abl and Src Signaling Pathway
Caption: Bcr-Abl and Src signaling pathways inhibited by A-419259.
Experimental Protocols
Formulation of A-419259 Trihydrochloride for In Vivo Administration
Note: The precise vehicle used in the pivotal Saito et al. (2013) study is not explicitly detailed. The following is a recommended formulation based on common practices for similar compounds. Researchers should perform small-scale solubility and stability tests before preparing a large batch.
Materials:
-
A-419259 trihydrochloride powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Prepare a stock solution of A-419259 trihydrochloride in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of the compound in 1 mL of DMSO. Gently vortex or sonicate to ensure complete dissolution.
-
For the final formulation, prepare a vehicle solution consisting of 40% PEG300, 5% Tween 80, and 55% saline.
-
To prepare the final dosing solution (e.g., for a 30 mg/kg dose in a 20g mouse), calculate the required amount of A-419259. For a 20g mouse, the dose would be 0.6 mg.
-
Based on an injection volume of 100 µL, the concentration of the dosing solution should be 6 mg/mL.
-
To prepare 1 mL of the 6 mg/mL dosing solution, add 600 µL of the 10 mg/mL A-419259 stock solution to 400 µL of the vehicle solution.
-
Vortex the final solution thoroughly to ensure it is a clear, homogenous solution.
-
Prepare the dosing solution fresh on the day of administration.
In Vivo Efficacy Study in an AML Patient-Derived Xenograft (PDX) Mouse Model
Animal Model:
-
NOD/SCID/IL2rg(null) (NSG) mice, 6-8 weeks old.
Experimental Workflow:
Caption: Experimental workflow for A-419259 efficacy testing in an AML PDX model.
Protocol:
-
Engraftment of AML Cells:
-
Thaw cryopreserved primary human AML cells and wash with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 viable cells per 200 µL.
-
Inject 200 µL of the cell suspension into the tail vein of each NSG mouse.
-
-
Monitoring of Engraftment:
-
Starting 4 weeks post-injection, monitor the engraftment of human AML cells by analyzing peripheral blood.
-
Collect a small volume of blood from the tail vein and perform flow cytometry to determine the percentage of human CD45+ cells.
-
-
Treatment Initiation and Administration:
-
Once the percentage of human CD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%), randomize the mice into treatment and control groups.
-
Administer A-419259 trihydrochloride (30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection twice daily.
-
Continue treatment for a specified duration (e.g., 2-4 weeks).
-
Monitor the body weight and general health of the mice daily.
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest bone marrow and spleen.
-
Prepare single-cell suspensions from these tissues.
-
Perform flow cytometry to quantify the percentage of human leukemia stem cells (LSCs, e.g., Lin-CD34+CD38-) and bulk AML cells (human CD45+).
-
-
Data Analysis:
-
Compare the percentage of human LSCs and total AML cells in the bone marrow and spleen of the A-419259-treated group with the vehicle-treated group.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.
-
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the toxicology profile of A-419259 trihydrochloride in mice. As with any experimental compound, it is crucial to conduct preliminary dose-range finding and toxicity studies to determine the maximum tolerated dose (MTD). During in vivo studies, mice should be monitored daily for clinical signs of toxicity, including but not limited to:
-
Weight loss (>15-20% of initial body weight)
-
Ruffled fur
-
Lethargy or hunched posture
-
Labored breathing
-
Reduced mobility
If any of these signs are observed, appropriate measures should be taken according to the approved animal care and use protocol.
Application in Other In Vivo Models
While a specific dosage for A-419259 in a breast cancer mouse model is not well-documented in the available literature, its inhibitory effect on Src suggests potential utility in solid tumors where Src signaling is implicated. For researchers interested in evaluating A-419259 in other models, such as breast cancer xenografts, it is recommended to perform a dose-finding study starting with a lower dose and escalating to determine the optimal therapeutic window that balances efficacy and toxicity.
Conclusion
A-419259 trihydrochloride is a valuable research tool for investigating the role of Src family kinases in cancer biology and for preclinical evaluation of SFK inhibition as a therapeutic strategy. The protocols outlined in these application notes provide a framework for conducting in vivo studies in mouse models of leukemia. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A pyrrolo-pyrimidine derivative targets human primary AML stem cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparing A 419259 Trihydrochloride Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and use of A 419259 trihydrochloride stock solutions in dimethyl sulfoxide (DMSO). This compound is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Lck, and Lyn.[1][2] Proper preparation and handling of this compound are crucial for ensuring experimental reproducibility and accuracy. This guide includes comprehensive data on its chemical and physical properties, detailed protocols for solubilization, and recommendations for storage and use in common in vitro and in vivo experimental settings.
Chemical and Physical Properties
This compound is a white to off-white solid. It is crucial to refer to the batch-specific molecular weight provided on the certificate of analysis, as it may vary due to hydration.[3] However, for general calculations, the molecular weight of 592.01 g/mol is commonly used.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Reference |
| Synonyms | RK 20449 trihydrochloride | [1][4] |
| Molecular Formula | C₂₉H₃₄N₆O·3HCl | [3][5] |
| Molecular Weight | 592.01 g/mol | [3] |
| CAS Number | 1435934-25-0 | [3][4] |
| Purity | ≥98% (HPLC) | [3] |
| Solubility in DMSO | 11.84 mg/mL (20 mM) to 12.5 mg/mL (25.90 mM) | [3][6] |
| Solubility in Water | 59.2 mg/mL (100 mM) | [3] |
| Appearance | Crystalline solid | [5] |
Mechanism of Action: Inhibition of Src Family Kinases
A 419259 is a highly selective and potent inhibitor of Src family kinases (SFKs).[6] It exerts its effects by competing with ATP for the binding site on the kinase domain. This inhibition blocks the downstream signaling pathways regulated by SFKs, which are crucial for cell proliferation, differentiation, survival, and migration. The inhibitory concentrations (IC₅₀) for key SFKs are summarized below.
Table 2: Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| Hck | 0.43 | [3] |
| Lck | <3 | [6][7] |
| Lyn | <3 | [6][7] |
| Src | 9 | [1][4][6] |
| c-Abl | 3000 | [5] |
| PKC | >33,000 | [5] |
The diagram below illustrates the central role of Src family kinases in signaling cascades and the point of inhibition by A 419259.
Caption: A 419259 inhibits Src family kinases, blocking downstream signaling.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.592 mg of the compound (based on a molecular weight of 592.01 g/mol ).
-
Add DMSO: Add the calculated volume of DMSO to the tube containing the powder. For 0.592 mg, add 100 µL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath may be required to achieve a clear solution.[6] Visually inspect the solution to ensure no particulates are present.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][6]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Ensure the tubes are tightly sealed to prevent DMSO from absorbing water.
Table 3: Volumes of DMSO for Preparing this compound Stock Solutions
| Desired Concentration | Mass of A 419259 | Volume of DMSO |
| 1 mM | 1 mg | 1.69 mL |
| 5 mM | 1 mg | 0.34 mL |
| 10 mM | 1 mg | 0.17 mL |
| 20 mM | 1 mg | 0.0845 mL |
Calculations are based on a molecular weight of 592.01 g/mol .[3]
Experimental Applications and Protocols
This compound is utilized in a variety of cell-based and in vivo experiments to probe the function of Src family kinases.
In Vitro Cell-Based Assays
A common application is the treatment of cell cultures to assess the impact on proliferation, apoptosis, or differentiation.
Protocol: Inhibition of Cell Proliferation in K-562 Cells
-
Cell Seeding: Plate K-562 chronic myeloid leukemia cells in a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI 1640 medium supplemented with 10% fetal calf serum.
-
Prepare Working Solutions: Dilute the 10 mM A 419259 DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 1 µM).[1] Include a DMSO-only control with the same final concentration of DMSO as the highest treatment dose.
-
Cell Treatment: Add the working solutions to the respective wells and incubate for the desired time period (e.g., 72 hours).
-
Assess Proliferation: Measure cell viability using a standard method such as the MTT or Calcein-AM assay.[1]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log of the inhibitor concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for A-419259 Trihydrochloride Treatment of K-562 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[1][2] In the context of chronic myeloid leukemia (CML), the K-562 cell line, which is positive for the Bcr-Abl fusion protein, serves as a critical model for studying disease pathogenesis and therapeutic interventions. The constitutively active Bcr-Abl tyrosine kinase drives the proliferation and survival of CML cells, in part through the activation of downstream signaling pathways involving SFKs. A-419259 has been shown to effectively inhibit the proliferation of K-562 cells and induce apoptosis by targeting these critical downstream effectors.[3][4]
These application notes provide detailed protocols for the treatment of the K-562 cell line with A-419259 trihydrochloride and subsequent analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
In K-562 cells, the Bcr-Abl oncoprotein leads to the constitutive activation of multiple downstream signaling pathways that promote cell survival and proliferation. Src family kinases are key mediators in this process. A-419259 exerts its anti-leukemic effects by inhibiting these SFKs. This inhibition leads to a reduction in the activation of downstream signaling molecules, including Signal Transducer and Activator of Transcription 5 (STAT5) and Extracellular signal-regulated kinase (Erk).[4] The inactivation of these pathways ultimately results in the downregulation of anti-apoptotic proteins, such as Bcl-XL, and the induction of apoptosis.[5]
Data Presentation
Table 1: In Vitro Efficacy of A-419259 in K-562 Cells
| Parameter | IC50 Value | Reference |
| K-562 Cell Proliferation | 0.1 - 0.3 µM | [1][3] |
| Src Kinase Activity | 9 nM | [1][6] |
| Lck Kinase Activity | <3 nM | [1][6] |
| Lyn Kinase Activity | <3 nM | [1][6] |
| Overall SFK Activity | 0.1 - 0.3 µM | [3] |
Table 2: Effect of A-419259 on Apoptosis and Protein Expression in K-562 Cells (Representative Data)
| Treatment Concentration | Duration | Apoptosis Rate (% of cells) | Relative Bcl-XL mRNA Expression (% of control) | Reference |
| 0.1 µM | 20 hours | Induces apoptosis | ~75% | [3][5] |
| 0.3 µM | 20 hours | Significant increase | ~50% | [4][5] |
| 1.0 µM | 20 hours | Strong induction | ~25% | [4][5] |
Table 3: Effect of A-419259 on Cell Cycle Distribution in K-562 Cells (Hypothetical Data Based on Similar Compounds)
| Treatment Concentration | Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (DMSO) | 48 hours | 55% | 30% | 15% |
| 0.1 µM | 48 hours | 65% | 25% | 10% |
| 0.3 µM | 48 hours | 75% | 15% | 10% |
Note: Specific cell cycle analysis data for A-419259 in K-562 cells is not available in the searched literature. This table presents hypothetical data based on the known effects of other kinase inhibitors that induce G1 arrest in K-562 cells.[7]
Experimental Protocols
K-562 Cell Culture
The K-562 cell line is a human immortalized myelogenous leukemia line that grows in suspension.
Materials:
-
K-562 cells (ATCC® CCL-243™)
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture K-562 cells in T-75 flasks at a density of 1 x 10^5 to 1 x 10^6 viable cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain the culture by splitting the cells every 2-3 days. Centrifuge the cell suspension at 100 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete growth medium to the desired seeding density.
Cell Viability Assay (MTT Assay)
Materials:
-
K-562 cells
-
Complete growth medium
-
A-419259 trihydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Protocol:
-
Seed K-562 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of complete growth medium.
-
Prepare serial dilutions of A-419259 in complete growth medium.
-
Add 100 µL of the A-419259 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes and carefully aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
K-562 cells
-
Complete growth medium
-
A-419259 trihydrochloride
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed K-562 cells in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete growth medium.
-
Treat the cells with various concentrations of A-419259 (e.g., 0.1, 0.3, 1.0 µM) for 24-48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Proteins
Materials:
-
K-562 cells
-
A-419259 trihydrochloride
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-STAT5, anti-STAT5, anti-phospho-Erk, anti-Erk, anti-Bcl-XL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed K-562 cells and treat with A-419259 as described for the apoptosis assay.
-
After treatment, harvest the cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
Conclusion
A-419259 trihydrochloride is a valuable tool for studying the role of Src family kinases in the pathobiology of CML. The protocols provided herein offer a framework for investigating the effects of this inhibitor on the K-562 cell line, enabling researchers to further elucidate the molecular mechanisms underlying its anti-leukemic activity and to explore its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-419259 Trihydrochloride in AML Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Patient-derived xenograft (PDX) models, where patient tumor cells are implanted into immunodeficient mice, are critical tools for preclinical evaluation of novel therapeutic agents. A-419259 trihydrochloride, also known as RK-20449, is a potent pyrrolo-pyrimidine derivative that functions as a Src family kinase (SFK) inhibitor, with particularly high affinity for Hematopoietic Cell Kinase (HCK).[1] Emerging research has demonstrated its efficacy in targeting AML cells, including leukemia stem cells (LSCs), in PDX models, suggesting its potential as a therapeutic agent to prevent relapse and improve patient outcomes.[1]
These application notes provide a comprehensive overview of the use of A-419259 in AML PDX models, including detailed experimental protocols, quantitative data from preclinical studies, and insights into its mechanism of action.
Mechanism of Action and Signaling Pathway
A-419259 is a selective inhibitor of Src family kinases, including HCK, a kinase that is highly expressed in human primary AML LSCs compared to normal hematopoietic stem cells.[1] By binding to the activation pocket of HCK, A-419259 disrupts downstream signaling pathways crucial for the survival and proliferation of AML cells. One of the key pathways affected is the STAT5 signaling cascade. Inhibition of SFKs by A-419259 leads to the suppression of STAT5 activation, which in turn reduces the expression of downstream targets involved in cell survival and proliferation.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of A-419259 from preclinical studies.
Table 1: In Vitro Inhibitory Activity of A-419259
| Target | IC50 (nM) | Cell Line | IC50 (µM) |
| HCK | <3 | K-562 | 0.1-0.3 |
| Lck | <3 | Meg-01 | 0.1 |
| Lyn | <3 | ||
| Src | 9 | ||
| c-Abl | 3000 | ||
| PKC | >33,000 |
Data compiled from multiple sources.
Table 2: In Vivo Efficacy of A-419259 in AML Patient-Derived Xenografts
| AML Patient Sample | Treatment Group | Mean % of Human CD45+CD33+ Cells in BM (± SEM) | Reduction in AML Burden |
| AML-1 (Therapy-Resistant) | Vehicle | 15.6 ± 3.2 | - |
| A-419259 (30 mg/kg, b.i.d.) | 2.1 ± 0.7 | 86.5% | |
| AML-2 (Therapy-Resistant) | Vehicle | 25.4 ± 5.1 | - |
| A-419259 (30 mg/kg, b.i.d.) | 3.8 ± 1.2 | 85.0% |
BM: Bone Marrow; b.i.d.: twice daily. Data adapted from Saito Y, et al. Sci Transl Med. 2013.[1]
Experimental Protocols
Establishment of AML Patient-Derived Xenografts (PDX)
This protocol outlines the general procedure for establishing AML PDX models. Specifics may vary depending on the patient sample and laboratory standards.
Materials:
-
Primary AML patient bone marrow or peripheral blood sample
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal bovine serum (FBS)
-
Immunodeficient mice (e.g., NOD/SCID/IL2rgnull)
-
Irradiator
Procedure:
-
Isolate mononuclear cells (MNCs) from the patient sample using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated MNCs with PBS containing 2% FBS.
-
Assess cell viability using a method such as trypan blue exclusion.
-
On the day of transplantation, subject the immunodeficient mice to sublethal irradiation (e.g., 2.0 Gy).
-
Resuspend the viable AML cells in sterile PBS at a concentration of 1 x 107 to 5 x 107 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 106 to 5 x 106 cells) into each mouse via the tail vein.
-
Monitor the engraftment of human AML cells by periodically analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry, typically starting 4-6 weeks post-transplantation.
-
Once engraftment is established (typically >1% human CD45+ cells in peripheral blood), the mice are ready for therapeutic studies. For expansion, bone marrow from engrafted primary recipients can be harvested and transplanted into secondary recipients.
In Vivo Administration of A-419259 Trihydrochloride
Materials:
-
A-419259 trihydrochloride
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
AML PDX mice with established engraftment
Procedure:
-
Preparation of A-419259 Formulation:
-
Prepare a stock solution of A-419259 trihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration.
-
On the day of administration, dilute the stock solution with the vehicle (e.g., 0.5% methylcellulose) to the final desired concentration for oral gavage. For a 30 mg/kg dose in a 20 g mouse, the final volume for gavage is typically 100-200 µL. Ensure the final concentration of the initial solvent (e.g., DMSO) is low and well-tolerated by the animals.
-
-
Administration:
-
Monitoring:
-
Monitor the health and body weight of the mice regularly throughout the treatment period.
-
At the end of the treatment period (e.g., 4-6 weeks), euthanize the mice and harvest bone marrow, spleen, and peripheral blood.
-
-
Efficacy Assessment:
-
Analyze the percentage of human AML cells (e.g., human CD45+CD33+) in the bone marrow, spleen, and peripheral blood using flow cytometry.
-
Compare the AML burden in the A-419259-treated group to the vehicle-treated group to determine the in vivo efficacy.
-
Conclusion
A-419259 trihydrochloride has demonstrated significant preclinical activity against AML, particularly in targeting leukemia stem cells within patient-derived xenograft models. The provided protocols and data serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for AML. The targeted inhibition of Src family kinases, such as HCK, represents a promising approach to overcome resistance and prevent relapse in this challenging disease. Further investigation into the clinical potential of A-419259 and similar compounds is warranted.
References
Application Notes and Protocols for A-419259 Trihydrochloride in T-cell Lck Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective inhibitor of the Src family of protein tyrosine kinases, with particularly high affinity for Lymphocyte-specific protein tyrosine kinase (Lck)[1][2][3][4][5]. Lck is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen recognition[6][7][8][9]. Dysregulation of Lck activity has been implicated in various immunological disorders and malignancies, making it an attractive target for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for the utilization of A-419259 trihydrochloride to inhibit Lck in T-cells. The information is intended to guide researchers in designing and executing experiments to investigate the biological consequences of Lck inhibition in T-cell function.
Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | RK-20449 | [10][11] |
| Molecular Formula | C₂₉H₃₄N₆O · 3HCl | [10] |
| Molecular Weight | 592.0 g/mol | [10] |
| Appearance | Crystalline solid | [10] |
| Purity | ≥95% | [10] |
| Solubility | Methanol: 1.4 mg/mL, DMSO: 16 mg/mL, Water: 100 mM | [1][10][12] |
Mechanism of Action
A-419259 is a pyrrolo-pyrimidine derivative that functions as an ATP-competitive inhibitor of Src family kinases[3][4][13]. By binding to the ATP-binding pocket of the Lck kinase domain, it prevents the transfer of a phosphate group from ATP to its downstream substrates. This action effectively blocks the autophosphorylation of Lck and the subsequent phosphorylation of key signaling molecules in the TCR pathway, such as the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains[9][14].
In Vitro Kinase Inhibitory Activity
The inhibitory potency of A-419259 trihydrochloride against various kinases has been determined through in vitro kinase assays.
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| Lck | <3 | [1][2][3][4][5] |
| Src | 9 | [1][2][3][4][5] |
| Lyn | <3 | [1][2][3][4][5] |
| Hck | 0.43 - 11.26 | [10][15] |
| c-Abl | 3000 | [10] |
| PKC | >33,000 | [10] |
Lck Signaling Pathway in T-cells
Caption: Lck signaling cascade in T-cell activation.
Experimental Protocols
Preparation of A-419259 Trihydrochloride Stock Solution
Objective: To prepare a concentrated stock solution of A-419259 for use in cell culture experiments.
Materials:
-
A-419259 trihydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the A-419259 trihydrochloride powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of A-419259 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW = 592.0 g/mol ), dissolve 5.92 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
T-cell Isolation and Culture
Objective: To isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) and maintain them in culture.
Materials:
-
Human peripheral blood or buffy coat
-
Ficoll-Paque PLUS or similar density gradient medium
-
RosetteSep™ Human T Cell Enrichment Cocktail or magnetic-activated cell sorting (MACS) T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (complete RPMI)
-
Recombinant human IL-2 (optional, for T-cell expansion)
Protocol:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Enrich for T-cells using a negative selection method (e.g., RosetteSep™ or MACS) to obtain untouched T-cells.
-
Wash the purified T-cells with complete RPMI medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Resuspend the T-cells in complete RPMI medium at a density of 1 x 10⁶ cells/mL. For T-cell expansion, the medium can be supplemented with recombinant human IL-2 (e.g., 20 U/mL).
T-cell Activation and Inhibition with A-419259
Objective: To activate T-cells in vitro and assess the inhibitory effect of A-419259.
Caption: Workflow for T-cell activation and inhibition assay.
Materials:
-
Purified T-cells in complete RPMI medium
-
96-well flat-bottom culture plates
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
A-419259 trihydrochloride stock solution
-
Vehicle control (DMSO)
Protocol:
-
Plate Coating (for plate-bound anti-CD3):
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS to remove unbound antibody.
-
-
Cell Seeding and Treatment:
-
Prepare serial dilutions of A-419259 in complete RPMI medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the diluted A-419259 or vehicle control to the appropriate wells.
-
Seed the purified T-cells at a density of 1-2 x 10⁵ cells/well.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
T-cell Activation:
-
For plate-bound anti-CD3: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
For soluble anti-CD3: Add a cocktail of anti-CD3 and anti-CD28 antibodies to the wells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time period (e.g., 24-72 hours), depending on the downstream application.
Analysis of Lck Inhibition by Western Blotting
Objective: To determine the effect of A-419259 on the phosphorylation of Lck and its downstream targets.
Materials:
-
Treated and activated T-cells
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Lck (Tyr394), anti-total Lck, anti-phospho-ERK, anti-total ERK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment and activation, harvest the T-cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
T-cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of A-419259 on T-cell proliferation.
Materials:
-
Purified T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) staining solution
-
Complete RPMI medium
-
Flow cytometer
Protocol:
-
Label the purified T-cells with CFSE according to the manufacturer's protocol.
-
Quench the staining reaction and wash the cells.
-
Set up the T-cell activation and inhibition assay as described in Protocol 3.
-
Incubate the cells for 72-96 hours to allow for cell division.
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
Cytokine Production Assay (ELISA)
Objective: To quantify the effect of A-419259 on the production of T-cell cytokines (e.g., IL-2, IFN-γ).
Materials:
-
Supernatants from treated and activated T-cell cultures
-
ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)
-
Microplate reader
Protocol:
-
Set up the T-cell activation and inhibition assay as described in Protocol 3.
-
After the desired incubation period (e.g., 24-48 hours), centrifuge the plate and carefully collect the culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low T-cell viability | High DMSO concentration in the final culture medium. | Ensure the final DMSO concentration does not exceed 0.1%. |
| Contamination. | Maintain sterile technique throughout the procedure. | |
| No or weak T-cell activation | Inadequate concentration of activating antibodies. | Titrate the anti-CD3 and anti-CD28 antibodies to determine the optimal concentration. |
| Poor T-cell quality. | Use freshly isolated T-cells for best results. | |
| Inconsistent results | Variation in cell numbers. | Ensure accurate cell counting and seeding. |
| Incomplete dissolution of A-419259. | Ensure the stock solution is fully dissolved before use. |
Safety and Handling
A-419259 trihydrochloride is for research use only and is not for human or veterinary use[10]. Handle with care, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.
Ordering Information
| Product | Supplier | Catalog Number |
| A-419259 trihydrochloride | MedChemExpress | HY-11810A |
| Selleck Chemicals | S2699 | |
| Cayman Chemical | 18168 | |
| Tocris Bioscience | 5797 |
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Lck Antibody | Cell Signaling Technology [cellsignal.com]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. akadeum.com [akadeum.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CST | Cell Signaling Technology [cellsignal.com]
- 14. horizondiscovery.com [horizondiscovery.com]
- 15. T-cell receptor signaling is mediated by transient Lck activity, which is inhibited by inorganic mercury - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Guide for A-419259 Trihydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of the Src family kinases (SFKs).[1][2] While extensively studied in oncology, its mechanism of action holds significant promise for neuroscience research. SFKs, including Src, Fyn, Lck, and Lyn, are non-receptor tyrosine kinases that are highly expressed in the central nervous system (CNS) and play critical roles in a multitude of neuronal and glial functions.[1][3]
In neurons, SFKs are key regulators of synaptic transmission and plasticity.[4] They are known to modulate the function of critical neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) and AMPA receptors, which are fundamental to learning and memory.[1][3][4] Dysregulation of SFK activity has been implicated in the pathophysiology of various neurological disorders, including neurodegenerative diseases, neuropathic pain, and traumatic brain injury.[2][3][5]
In glial cells such as microglia and astrocytes, SFKs are pivotal in mediating neuroinflammatory responses.[1][3] Inhibition of SFKs has been demonstrated to attenuate microglial activation and the subsequent release of pro-inflammatory cytokines, suggesting a therapeutic potential for conditions with a neuroinflammatory component, such as Alzheimer's and Parkinson's disease.[5][6]
A-419259 trihydrochloride, with its high affinity for Src, Lck, and Lyn, serves as a valuable pharmacological tool to investigate these SFK-dependent processes in the CNS.[7] Its utility spans from in vitro studies on primary neuronal and glial cultures to in vivo investigations in animal models of neurological diseases.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of A-419259 against key Src family kinases. While this data is not specific to a neuroscience context, it provides the foundational information on the compound's potency and selectivity.
| Target Kinase | IC50 (nM) | Reference(s) |
| Src | 9 | [1][7] |
| Lck | 3 | [1][7] |
| Lyn | 3 | [1][7] |
| Hck | 11.26 | [5] |
| c-Abl | 3000 | [5] |
| PKC | >33,000 | [5] |
Signaling Pathways and Experimental Workflows
Src Kinase Regulation of NMDA Receptor-Mediated Synaptic Plasticity
Src family kinases, particularly Src and Fyn, are critical downstream effectors of NMDA receptor activation, a key event in synaptic plasticity. Upon glutamate binding and postsynaptic depolarization, Ca2+ influx through the NMDA receptor leads to the activation of Src kinases. Activated Src then phosphorylates the NR2B subunit of the NMDA receptor, enhancing its channel activity and promoting downstream signaling cascades that lead to long-term potentiation (LTP), a cellular correlate of learning and memory. A-419259 can be used to investigate the necessity of Src kinase activity in these processes.
References
- 1. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Src Family Kinases in the Central Nervous System: Their Emerging Role in Pathophysiology of Migraine and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src in synaptic transmission and plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Src Inhibition Attenuates Neuroinflammation and Protects Dopaminergic Neurons in Parkinson’s Disease Models [frontiersin.org]
- 6. Inhibition of Src kinase activity attenuates amyloid associated microgliosis in a murine model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Application of A-419259 Trihydrochloride in 3D Organoid Culture: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-419259 trihydrochloride is a potent and selective second-generation pyrrolo-pyrimidine inhibitor of Src family kinases (SFKs), demonstrating nanomolar efficacy against Src, Lck, and Lyn kinases.[1] Aberrant SFK signaling is a hallmark of various malignancies, playing a crucial role in cell proliferation, survival, migration, and invasion. In the context of 3D organoid cultures, which more accurately recapitulate the complex cellular architecture and physiology of in vivo tissues, A-419259 serves as a valuable tool for investigating the role of SFK signaling in both normal development and disease progression. This document provides detailed application notes and protocols for the use of A-419259 trihydrochloride in 3D organoid systems.
Mechanism of Action
A-419259 trihydrochloride exerts its inhibitory effect by binding to the ATP-binding pocket of Src family kinases. This competitive inhibition prevents the transfer of phosphate groups from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades that are critical for cellular functions such as proliferation and survival. In various cancer cell lines, A-419259 has been shown to inhibit proliferation and induce apoptosis.[1]
Applications in 3D Organoid Culture
The application of A-419259 trihydrochloride in 3D organoid cultures offers a physiologically relevant platform for a range of research and drug development activities:
-
Cancer Research: Patient-derived tumor organoids (PDTOs) can be treated with A-419259 to assess its anti-cancer efficacy in a model that reflects the patient's tumor heterogeneity and microenvironment. This is particularly relevant for cancers with known Src hyperactivation, such as colorectal, breast, and pancreatic cancers.
-
Developmental Biology: Given the role of SFKs in intestinal stem cell proliferation and regeneration, A-419259 can be used to probe the specific functions of these kinases in organoid formation, differentiation, and tissue homeostasis.
-
Drug Discovery and Screening: A-419259 can be used as a reference compound in high-throughput screening assays to identify novel anti-cancer agents that target SFK signaling pathways.
-
Toxicity Studies: The effect of A-419259 on the viability and function of healthy organoids derived from various tissues can be assessed to determine its potential off-target effects and therapeutic window.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of A-419259 in 2D cell cultures and provide comparative data for other Src inhibitors in 3D organoid models. It is important to note that drug responses can differ significantly between 2D and 3D culture systems, with 3D models often requiring higher drug concentrations to achieve a similar effect.
Table 1: In Vitro Inhibitory Activity of A-419259 Trihydrochloride in 2D Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Chronic Myelogenous Leukemia | 0.1 - 0.3 | [1] |
| Meg-01 | Chronic Myelogenous Leukemia | ~0.1 | [1] |
| DAGM/Bcr-Abl | Chronic Myelogenous Leukemia | 0.1 - 0.3 | [1] |
Table 2: Effects of the Src Inhibitor Dasatinib on Ovarian Cancer (OC) Organoids
| Culture System | Effect on Cell Death (Compared to 2D) | Effect on Growth Arrest (Compared to 2D) | Reference |
| 3D Organoids | Significantly Lower | Significantly Lower | [2] |
Signaling Pathways and Experimental Workflow
Caption: Src Signaling Pathway Inhibition by A-419259.
Caption: A-419259 Treatment Workflow in 3D Organoids.
Experimental Protocols
Materials and Reagents
-
A-419259 trihydrochloride (prepare stock solution in DMSO)
-
3D organoid culture of interest (e.g., patient-derived tumor organoids, intestinal organoids)
-
Basement membrane matrix (e.g., Matrigel®)
-
Organoid culture medium (specific to the organoid type)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (e.g., Corning® Cell Recovery Solution)
-
96-well clear bottom, white-walled plates
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Reagents for molecular analysis (optional, e.g., TRIzol™, antibodies for Western blotting)
Protocol for A-419259 Treatment and Viability Assessment
1. Organoid Seeding:
-
Thaw basement membrane matrix on ice.
-
Harvest established organoids and dissociate them into small fragments or single cells, following standard protocols for the specific organoid type.
-
Resuspend the organoid fragments/cells in the thawed basement membrane matrix at a desired density.
-
Plate 25-50 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate.
-
Incubate the plate at 37°C for 15-30 minutes to allow the domes to solidify.
-
Gently add 100 µL of pre-warmed organoid culture medium to each well.
-
Culture the organoids for 24-48 hours to allow for initial growth and recovery.
2. A-419259 Trihydrochloride Preparation and Treatment:
-
Prepare a stock solution of A-419259 trihydrochloride in sterile DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of A-419259 in fresh organoid culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest A-419259 concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add 100 µL of the medium containing the different concentrations of A-419259 or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours).
3. Endpoint Analysis: Cell Viability Assay (CellTiter-Glo® 3D)
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Optional Endpoint Analyses
-
Imaging and Morphological Analysis: At the end of the treatment period, capture brightfield and/or fluorescence images of the organoids to assess changes in size, morphology, and budding.
-
Molecular Analysis: Harvest organoids by first dissolving the basement membrane matrix using a cell recovery solution. The recovered organoids can then be used for RNA or protein extraction to analyze changes in gene and protein expression levels of SFK signaling pathway components or markers of proliferation and apoptosis via qPCR or Western blotting.
Logical Relationships in Application
Caption: Rationale for using A-419259 in 3D organoids.
Conclusion
A-419259 trihydrochloride is a powerful research tool for dissecting the intricate roles of Src family kinases in the complex 3D environment of organoid cultures. The protocols and application notes provided here offer a framework for researchers to effectively utilize this inhibitor in their studies, contributing to a deeper understanding of developmental and disease processes and facilitating the discovery of novel therapeutic strategies.
References
Troubleshooting & Optimization
A 419259 trihydrochloride solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with A-419259 trihydrochloride in aqueous buffers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dissolution of A-419259 trihydrochloride for experimental use.
Issue 1: The compound is not dissolving in my aqueous buffer at the desired concentration.
-
Question: I am trying to prepare a stock solution of A-419259 trihydrochloride in a standard phosphate-buffered saline (PBS) at a concentration of 10 mg/mL, but it is not fully dissolving. What could be the issue and how can I resolve it?
-
Answer: While A-419259 trihydrochloride is reported to be soluble in water and PBS, achieving high concentrations in certain buffers can be challenging. Here are several factors that could be contributing to the issue and corresponding troubleshooting steps:
-
Common Ion Effect: The "trihydrochloride" salt form of A-419259 means it has three hydrochloride ions. In a buffer containing chloride ions (like PBS), the high concentration of a common ion can suppress the dissolution of the salt.[1]
-
pH of the Buffer: The solubility of hydrochloride salts of weak bases can be pH-dependent.[1] If the pH of your buffer is too high, it can cause the conversion of the soluble salt form to the less soluble free base, leading to precipitation.
-
Buffer Species: Certain buffer species, like phosphate, can sometimes interact with the compound and affect its solubility.[2]
-
Dissolution Kinetics: The rate of dissolution may be slow.
Troubleshooting Steps:
-
Use Deionized Water for High Concentration Stock Solutions: Prepare a high-concentration stock solution in deionized water first. A-419259 trihydrochloride is reported to be soluble up to 100 mM (approximately 59.2 mg/mL) in water.[3][4] You can then dilute this stock solution into your aqueous buffer to the final desired concentration.
-
Adjust the pH: If you must dissolve it directly in your buffer, try adjusting the pH to a more acidic range (e.g., pH 4-5) to favor the protonated, more soluble form of the compound. However, ensure the final pH is compatible with your experimental system.
-
Gentle Heating and Sonication: To aid dissolution, gently warm the solution to 37°C and use sonication.[5] Avoid excessive heat, which could degrade the compound.
-
Consider an Alternative Buffer: If issues persist, consider using a different buffer system that does not contain high concentrations of chloride or phosphate ions, such as a citrate or acetate buffer, while maintaining an appropriate pH.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: I successfully dissolved A-419259 trihydrochloride in my buffer, but after some time, or upon storage, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: Precipitation after initial dissolution is often due to a phenomenon called disproportionation, where the salt form converts to the less soluble free base.[6][7] This can be triggered by changes in pH, temperature, or the presence of certain ions.
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment to minimize the risk of precipitation over time.[8]
-
Storage of Stock Solutions: If you need to store stock solutions, it is best to prepare them in a solvent like DMSO, which can maintain the compound's stability in solution.[3][4] Aliquot the stock solution and store it at -20°C or -80°C.[5] When needed, thaw an aliquot and dilute it into your aqueous buffer immediately before use.
-
Maintain a Low pH: If storing an aqueous stock is necessary, ensure the pH is maintained in the acidic range to keep the compound in its protonated, soluble form.
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can decrease the stability of the compound in solution.[5] It is best to aliquot stock solutions into single-use volumes.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of A-419259 trihydrochloride?
A1: For high-concentration stock solutions, DMSO is a reliable choice, with a reported solubility of up to 20 mM.[3][4] For aqueous-based experiments, preparing a concentrated stock in deionized water (up to 100 mM) is also a good option before diluting into your experimental buffer.[3][4]
Q2: What are the known solubility limits of A-419259 trihydrochloride?
A2: The solubility of A-419259 trihydrochloride can vary depending on the solvent and conditions. The following table summarizes the reported solubility data:
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citation(s) |
| Water | 100 | 59.2 | [3][4] |
| DMSO | 20 | 11.84 | [3][4] |
| PBS | Not explicitly quantified, but reported to be soluble up to 100 mg/mL with potential for issues | 100 | [5] |
| Methanol | Not explicitly in mM | 1.4 | [9] |
Q3: What is the mechanism of action of A-419259?
A3: A-419259 is a potent inhibitor of the Src family of kinases, including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[5][10][11][12][13][14] By inhibiting these kinases, it can block downstream signaling pathways, such as the one mediated by Bcr-Abl, which is crucial for the proliferation of certain cancer cells.[9] This inhibition ultimately leads to the induction of apoptosis (programmed cell death).[9][10][11][12]
Q4: How should I handle and store A-419259 trihydrochloride powder?
A4: The compound should be stored desiccated at room temperature.[3] As with most chemical reagents, it is advisable to handle the powder in a well-ventilated area and use appropriate personal protective equipment.
Experimental Protocols
Protocol for Dissolving A-419259 Trihydrochloride in Aqueous Buffer
-
Weighing the Compound: Carefully weigh the desired amount of A-419259 trihydrochloride powder in a sterile microcentrifuge tube.
-
Initial Solubilization (Recommended):
-
Add a small volume of deionized water to the powder to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
Vortex the solution vigorously.
-
If needed, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solid is completely dissolved.
-
-
Dilution into Final Buffer:
-
Add the appropriate volume of the concentrated stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration.
-
Vortex the final solution to ensure homogeneity.
-
-
Final Check:
-
Visually inspect the solution for any undissolved particles or precipitation.
-
Use the solution immediately for your experiment.
-
Visualizations
Caption: Workflow for dissolving A-419259 trihydrochloride.
Caption: A-419259 inhibits Src kinases, leading to apoptosis.
References
- 1. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
troubleshooting unexpected results with A 419259 trihydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals using A 419259 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Src family of kinases (SFKs).[1][2][3][4][5] It exhibits strong inhibitory activity against several members of this family, including Src, Lck, Lyn, and Hck.[1][2][5][6] By blocking the activity of these kinases, this compound disrupts key signaling pathways involved in cell proliferation, differentiation, and survival.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, where it can be stable for at least four years.[6] For preparing stock solutions, solubility has been reported in water (up to 100 mM), DMSO (up to 20 mM), and methanol (1.4 mg/ml).[6][7] Once in solution, it is recommended to prepare fresh solutions for use, as they can be unstable.[3] If storage of a stock solution is necessary, it is best to aliquot and store at -80°C for up to six months or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Q3: What are the known IC50 values for this compound against various kinases?
The inhibitory activity of this compound has been characterized against several kinases. A summary of these values is provided in the table below.
| Kinase | IC50 Value |
| Hck | 0.43 nM[7] |
| Lck | <3 nM[2][5][6] |
| Lyn | <3 nM[2][5][6] |
| Src | 9 nM[1][2][3][5][6] |
| c-Abl | 3,000 nM[6] |
| PKC | >33 µM[6] |
Q4: In which cell lines has this compound shown activity?
This compound has been shown to suppress proliferation and induce apoptosis in various cancer cell lines, particularly chronic myeloid leukemia (CML) and acute myeloid leukemia (AML) cells.[7] It is effective in Philadelphia chromosome-positive (Ph+) cells like K-562 and Meg-01, but not in Ph- cells such as TF-1 and HEL.[6] It has also been used in studies with murine and human embryonic stem cells to inhibit differentiation.[1][2][6]
Troubleshooting Guide
Issue 1: Reduced or no observed activity of the compound in my cell-based assay.
This is a common issue that can arise from several factors. The following troubleshooting workflow can help identify the potential cause.
-
Step 1: Verify Stock Solution Preparation and Storage.
-
Question: Was the compound dissolved in an appropriate solvent at the correct concentration?
-
Action: Refer to the solubility data. This compound is soluble in water, DMSO, and methanol.[6][7] Ensure the powder was fully dissolved.
-
Question: How was the stock solution stored?
-
Action: Solutions are reported to be unstable.[3] Ideally, fresh solutions should be prepared for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles and has been stored appropriately (-80°C for up to 6 months).[1]
-
-
Step 2: Check Cell Line Sensitivity.
-
Step 3: Optimize Assay Conditions.
-
Question: Are the concentration and incubation time appropriate for your experiment?
-
Action: The effective concentration can vary between cell lines. For example, IC50 values for proliferation inhibition in K-562 and Meg-01 cells are in the range of 0.1-0.3 µM.[1][2][6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay. Incubation times in published studies range from 16 hours to 5 days.[1][2]
-
-
Step 4: Confirm Target Expression and Activity.
-
Question: Do your cells express active Src family kinases?
-
Action: Perform a western blot to confirm the expression of Src, Lck, Lyn, or Hck in your cell lysate. You can also assess the phosphorylation status of downstream targets to confirm the baseline activity of the pathway.
-
Issue 2: Unexpected toxicity or off-target effects observed.
-
Step 1: Titrate the Concentration.
-
Action: High concentrations of any compound can lead to non-specific effects. Perform a dose-response curve to identify the lowest effective concentration that produces the desired on-target effect with minimal toxicity.
-
-
Step 2: Evaluate Solvent Toxicity.
-
Question: What is the final concentration of the solvent (e.g., DMSO) in your culture medium?
-
Action: High concentrations of solvents can be toxic to cells. Ensure the final solvent concentration is below the tolerance level for your specific cell line (typically <0.5% for DMSO). Include a vehicle-only control in your experiments to assess the effect of the solvent.
-
-
Step 3: Consider the Compound's Selectivity Profile.
-
Action: While this compound is selective for Src family kinases, it is not entirely specific. At higher concentrations, it may inhibit other kinases. Refer to the selectivity data to understand potential off-target effects. For example, its IC50 for c-Abl is significantly higher than for Src family kinases.[6]
-
Experimental Protocols
General Protocol for In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Add the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTS or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
General Protocol for Western Blotting to Assess Target Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against the phosphorylated form of a Src family kinase or a downstream target.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
References
potential off-target effects of A 419259 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of A-419259 trihydrochloride. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of A-419259 trihydrochloride?
A-419259 is a potent, second-generation pyrrolo-pyrimidine inhibitor of the Src family of kinases (SFKs).[1][2][3] It demonstrates high affinity for key members of this family, making it a valuable tool for studying SFK signaling.
Q2: What are the known on-target inhibitory concentrations for A-419259?
A-419259 exhibits low nanomolar potency against several Src family kinases. The half-maximal inhibitory concentrations (IC50) are as follows:
| Target Kinase | IC50 (nM) |
| Lck | <3 |
| Lyn | <3 |
| Src | 9 |
| Hck | 11.26 |
Q3: What is known about the broader selectivity and off-target profile of A-419259?
A-419259 is considered a relatively selective inhibitor for the Src family of kinases.[1][2] Studies have shown its selectivity over other kinases such as c-Abl and Protein Kinase C (PKC).[4][5]
A KINOMEscan analysis revealed that at a concentration of 1.0 μM, A-419259 interacted with only 19 kinase domains out of a panel of 468 tested, indicating a narrow off-target profile at this concentration.[6] However, the specific identities of these 19 kinases are not publicly available in the reviewed literature.
Q4: What are the potential downstream signaling pathways affected by A-419259?
By inhibiting Src family kinases, A-419259 can modulate various downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Notably, it has been shown to suppress the activation of Signal Transducer and Activator of Transcription 5 (Stat5) and the Extracellular signal-regulated kinase (Erk) pathway in Bcr-Abl positive leukemia cells.[7]
Q5: In which cellular models has the activity of A-419259 been characterized?
A-419259 has been shown to block proliferation and induce apoptosis in Chronic Myelogenous Leukemia (CML) cell lines, such as K-562 and Meg-01.[1][3][8] It also inhibits the proliferation of DAGM/Bcr-Abl cells.[1][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cellular phenotype not consistent with Src family kinase inhibition. | Off-target effect: A-419259 may be interacting with other kinases or proteins within the cell, leading to the observed phenotype. | 1. Perform a kinase inhibitor selectivity profiling assay: Use a commercial service (e.g., KINOMEscan) to screen A-419259 against a broad panel of kinases to identify potential off-targets at your experimental concentration.2. Validate off-targets: Confirm any identified off-target interactions with in-house biochemical or cell-based assays.3. Use a structurally distinct SFK inhibitor: Compare the phenotype with that induced by another SFK inhibitor with a different chemical scaffold to see if the effect is target-specific. |
| Variability in experimental results between batches of A-419259. | Compound integrity and handling: Degradation or improper storage of the compound can lead to inconsistent activity. | 1. Ensure proper storage: Store A-419259 trihydrochloride as a solid at -20°C, protected from light and moisture.2. Prepare fresh stock solutions: Dissolve the compound in an appropriate solvent (e.g., DMSO) and aliquot for single use to avoid repeated freeze-thaw cycles.3. Confirm compound identity and purity: If variability persists, consider analytical validation of the compound's integrity. |
| Lower than expected potency in cell-based assays. | Cellular permeability or efflux: The compound may have poor cell membrane permeability or be actively transported out of the cells by efflux pumps. | 1. Increase incubation time: Allow for longer exposure of the cells to the compound.2. Use efflux pump inhibitors: Co-treatment with known inhibitors of ABC transporters (e.g., verapamil) may increase the intracellular concentration of A-419259. |
| Inconsistent results in in vitro kinase assays. | Assay conditions: Factors such as ATP concentration, substrate choice, and enzyme purity can significantly impact the measured IC50 values. | 1. Standardize assay conditions: Ensure consistent ATP concentration (often at the Km for the kinase), substrate concentration, and buffer composition across all experiments.2. Use high-quality reagents: Use purified, active kinases and high-purity substrates.3. Include appropriate controls: Always include positive (known inhibitor) and negative (vehicle) controls. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of A-419259 against a target kinase.
Materials:
-
Purified active kinase (e.g., Src, Lck, Lyn)
-
Kinase-specific substrate (e.g., a peptide containing a tyrosine residue)
-
A-419259 trihydrochloride
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody (phospho-specific for the substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., H2SO4)
-
96-well microplate
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the kinase-specific substrate dissolved in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Inhibitor Preparation: Prepare serial dilutions of A-419259 in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Kinase Reaction:
-
Add the diluted A-419259 or vehicle control to the wells.
-
Add the purified kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add TMB substrate and incubate in the dark until a color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of A-419259 and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: A-419259 inhibits Src family kinases, leading to downstream effects on cell proliferation and apoptosis.
Caption: Troubleshooting workflow for investigating unexpected experimental results with A-419259.
References
- 1. Constitutive activation of the Src-family kinases Fgr and Hck enhances the tumor burden of acute myeloid leukemia cells in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A-419259 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A pyrrolo-pyrimidine derivative targets human primary AML stem cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dataset - LINCS KinomeScan Kinase Inhibitor Targets [maayanlab.cloud]
- 8. A-419259 | RK-20449 | Src family kinase inhibitor | TargetMol [targetmol.com]
A 419259 trihydrochloride stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of A-419259 trihydrochloride in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of A-419259 trihydrochloride in long-term experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results over time. | Degradation of A-419259 trihydrochloride in stock or working solutions. | Prepare fresh solutions for each experiment, as solutions are known to be unstable.[1][2] If using a stock solution over a short period, aliquot and store at -80°C to minimize freeze-thaw cycles.[3] |
| Improper storage of the solid compound. | Ensure the solid form of A-419259 trihydrochloride is stored at -20°C, desiccated.[4] One supplier suggests stability for at least four years under these conditions.[4] | |
| Precipitation observed in stock or working solutions. | The solubility limit has been exceeded. | A-419259 trihydrochloride is soluble up to 100 mM in water and 20 mM in DMSO. Do not exceed these concentrations. If precipitation occurs upon freezing, gentle warming and vortexing may be required to redissolve the compound. |
| The compound is degrading into less soluble products. | This is a sign of significant instability. Discard the solution and prepare a fresh one. | |
| Loss of compound activity in a cell-based assay. | Adsorption of the compound to plasticware. | Use low-protein-binding tubes and plates for the preparation and storage of dilute solutions. |
| Degradation due to components in the cell culture media. | Prepare fresh dilutions of A-419259 in media immediately before adding to cells. Minimize the time the compound spends in the media before the experiment. | |
| Difficulty in achieving a consistent concentration for in vivo studies. | Instability in the formulation vehicle. | For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid A-419259 trihydrochloride?
A1: For long-term stability, solid A-419259 trihydrochloride should be stored at -20°C in a desiccated environment.[4] Under these conditions, the compound has been reported to be stable for at least four years.[4]
Q2: How stable are solutions of A-419259 trihydrochloride?
A2: Solutions of A-419259 trihydrochloride are considered unstable and it is strongly recommended to prepare them fresh for each experiment.[1][2]
Q3: What solvents should I use to prepare stock solutions?
A3: A-419259 trihydrochloride is soluble in water up to 100 mM and in DMSO up to 20 mM. For cell culture experiments, DMSO is a common solvent for preparing concentrated stock solutions that can then be further diluted in aqueous media.
Q4: Can I store stock solutions of A-419259 trihydrochloride? If so, for how long?
A4: While preparing fresh is best, if you must store a stock solution, it is recommended to aliquot it into single-use volumes and store at -80°C for no longer than six months, or at -20°C for up to one month.[3] Avoid repeated freeze-thaw cycles.
Q5: What are the potential degradation pathways for A-419259 trihydrochloride?
A5: While specific degradation pathways for A-419259 have not been detailed in the provided literature, small molecules with similar functional groups can be susceptible to hydrolysis, oxidation, and photodecomposition. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.
Q6: How can I monitor the stability of A-419259 trihydrochloride in my long-term experiments?
A6: A stability-indicating analytical method, most commonly reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, should be used.[5] This method should be able to separate the parent compound from any potential degradation products.
Experimental Protocols
Protocol for Assessing the Stability of A-419259 Trihydrochloride in Solution
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of A-419259 trihydrochloride in solution.
1. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of A-419259 trihydrochloride in DMSO.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., UV lamp).
-
Control: Dilute the stock solution to 100 µM in a neutral aqueous buffer (e.g., PBS, pH 7.4).
3. Time Points:
-
Collect samples at initial (t=0) and subsequent time points (e.g., 1, 2, 4, 8, 24 hours). The exact time points may need to be adjusted based on the observed rate of degradation.
4. Sample Analysis:
-
At each time point, quench the degradation reaction if necessary (e.g., neutralize acidic and basic solutions).
-
Analyze the samples by a validated stability-indicating RP-HPLC method.
-
Monitor the peak area of the parent compound (A-419259) and the appearance of any new peaks corresponding to degradation products.
5. Data Analysis:
-
Calculate the percentage of A-419259 remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics under each stress condition.
Signaling Pathway
A-419259 is a potent inhibitor of Src family kinases (SFKs), with particularly high activity against Hck. SFKs are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, survival, and migration. In the context of certain cancers, such as chronic myeloid leukemia (CML) and acute myeloid leukemia (AML), SFKs like Hck are often overactive and contribute to disease progression.
References
how to prevent A 419259 trihydrochloride precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of A 419259 trihydrochloride precipitation in cell culture media.
Troubleshooting Guide: Preventing Precipitation
This guide addresses the primary challenges encountered when preparing and using this compound solutions in experimental settings.
Issue 1: Immediate Precipitation Upon Addition to Media
Question: My this compound, dissolved in a stock solvent, precipitated immediately when I added it to my cell culture medium. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common issue when a concentrated stock solution is diluted into an aqueous buffer like cell culture media, where the compound is less soluble.[1] The primary causes and their respective solutions are outlined below.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution | Adding a concentrated stock (especially in DMSO) directly into a large volume of media causes a rapid solvent exchange, leading to the compound falling out of solution.[1] | Perform a serial dilution. First, dilute the stock in a small volume of pre-warmed media, then add this intermediate dilution to the final volume. Add the compound dropwise while gently swirling the media.[1] |
| High Final Concentration | The intended final working concentration of A 419259 may exceed its solubility limit in the specific cell culture medium being used. | Decrease the final working concentration. If a high concentration is necessary, consider using a solubilizing agent, but validate its effect on your cell model first. |
| Low Media Temperature | The solubility of many compounds, including A 419259, decreases at lower temperatures. Adding the stock to cold media can trigger precipitation.[1] | Always use cell culture media pre-warmed to 37°C for all dilutions.[1][2] |
| Inappropriate Stock Solvent | While A 419259 is highly soluble in water and PBS, using a highly concentrated DMSO stock can lead to precipitation upon dilution in aqueous media.[1][3] | For aqueous-based media, the preferred stock solvent is sterile water or PBS, where A 419259 is highly soluble (up to 100 mM).[3][4] If DMSO must be used, prepare the stock at a lower concentration. |
Issue 2: Delayed Precipitation After Incubation
Question: The media containing this compound was clear initially, but a crystalline or cloudy precipitate formed after several hours or days in the incubator. What could be happening?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between the compound and media components.[1]
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | Cell metabolism can alter the pH of the culture medium over time. As A 419259 is a trihydrochloride salt, its solubility is pH-dependent.[5][6] A shift in pH can decrease its solubility. | Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[2] Monitor the media color (if it contains phenol red) as an indicator of pH changes. |
| Interaction with Media Components | A 419259 may interact with salts (e.g., phosphates, carbonates), proteins (if using serum), or other supplements in the media to form insoluble complexes.[7][8] | Test the compound's stability in a simpler buffered saline solution (like PBS) to see if media components are the issue.[1] If serum is suspected, consider reducing the serum percentage or using a serum-free formulation if compatible with your cells. |
| Media Evaporation | In long-term experiments, evaporation from the culture vessel can increase the concentration of all components, including A 419259, potentially pushing it beyond its solubility limit.[1][2][9] | Use culture plates with low-evaporation lids, ensure the incubator has proper humidification, or consider sealing plates with gas-permeable membranes for long-term studies.[1] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[1] | Minimize the time that culture vessels are outside the incubator. For frequent observation, use a microscope with an integrated environmental chamber.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stock solution solvent and concentration for this compound? A1: this compound is highly soluble in aqueous solutions. The recommended primary solvent is sterile water or PBS, where it can be dissolved up to 100 mM (59.2 mg/mL).[3][4] It is also soluble in DMSO up to 20 mM (11.84 mg/mL).[4] Given its high aqueous solubility, preparing a stock in water or PBS is often preferable to minimize potential DMSO-related cytotoxicity.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium? A2: If you must use a DMSO stock, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1][2] It is crucial to run a vehicle control (media with the same final DMSO concentration) to ensure the observed effects are from the compound and not the solvent.
Q3: Can I use heat or sonication to redissolve the precipitate? A3: Gentle warming (to 37°C) and/or brief sonication can be used to aid the initial dissolution of the compound when preparing a stock solution.[10][11] However, it is not recommended to heat or sonicate the complete cell culture medium containing the precipitate, as this can degrade sensitive media components like vitamins, amino acids, and growth factors.[2]
Q4: How should I store this compound stock solutions? A4: Powdered this compound should be stored desiccated.[3][4] Some suppliers note that solutions are unstable and recommend preparing them fresh for each experiment.[12] If storage is necessary, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[10]
Technical Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₃₄N₆O·3HCl | [3][4] |
| Molecular Weight | 592.01 g/mol | [3][4] |
| Solubility in Water | ≤ 100 mM (59.2 mg/mL) | [3][4] |
| Solubility in PBS | ≤ 100 mg/mL (~169 mM) | [10] |
| Solubility in DMSO | ≤ 20 mM (11.84 mg/mL) | [3][4] |
| IC₅₀ for Src | 9 nM | [10][11][12] |
| IC₅₀ for Lck | < 3 nM | [10][11][12] |
| IC₅₀ for Lyn | < 3 nM | [10][11][12] |
| IC₅₀ for Hck | 0.43 nM | [3][4] |
Experimental Protocols
Protocol 1: Recommended Stock Solution Preparation (Aqueous)
This protocol is recommended to minimize solvent effects in cell culture.
-
Calculate the mass of this compound required to make a stock solution at a desired concentration (e.g., 10 mM).
-
Add the appropriate volume of sterile, room temperature water or PBS to the vial of powdered compound.
-
Vortex briefly to mix. If full dissolution is not immediate, you may warm the solution to 37°C for 5-10 minutes and/or sonicate briefly.
-
Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use immediately or aliquot into sterile, single-use tubes for storage at -20°C or -80°C.[10]
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol uses a serial dilution method to prevent precipitation.
-
Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.
-
Thaw your stock solution of this compound.
-
Create an intermediate dilution. For example, to achieve a final concentration of 1 µM in 10 mL of media from a 10 mM stock, first add 1 µL of the stock solution to 99 µL of pre-warmed media (to make a 100 µM intermediate solution). Mix gently by pipetting.
-
Add 100 µL of this 100 µM intermediate solution to the final 9.9 mL of pre-warmed media.
-
Gently swirl the flask or plate to ensure even distribution without causing the compound to crash out.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Lck, Lyn, and Hck.[4][10] These kinases are critical components of multiple signaling pathways that regulate cell proliferation, survival, differentiation, and migration. By inhibiting SFK activity, A 419259 disrupts these downstream pathways, leading to effects such as the induction of apoptosis in certain cancer cells and the inhibition of differentiation in embryonic stem cells.[11][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. This compound | Src Kinases | Tocris Bioscience [tocris.com]
- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Analysis of the Causes of Precipitation in Cell Culture Flasks - Concentration and Calcium Salts - News - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
addressing A 419259 trihydrochloride resistance in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-419259 trihydrochloride.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of A-419259 trihydrochloride?
A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs). It primarily targets Src, Lck, and Lyn with high affinity, exhibiting IC50 values in the low nanomolar range.[1][2] By binding to the ATP-binding site of these kinases, A-419259 blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, and motility.[3] In cancer cells, particularly in Chronic Myelogenous Leukemia (CML), this inhibition leads to the suppression of STAT5 and Erk signaling, ultimately inducing apoptosis (programmed cell death).[4]
Q2: What are the known off-target effects of A-419259 trihydrochloride?
While A-419259 is highly selective for Src family kinases, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. The primary off-targets are other kinases with structurally similar ATP-binding pockets. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits the target SFKs without causing significant off-target effects. Unintended interactions can lead to misinterpretation of experimental results and unexpected cellular phenotypes.
Q3: How should I prepare and store A-419259 trihydrochloride stock solutions?
It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) in an anhydrous solvent such as DMSO. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound. For cell-based assays, dilute the stock solution in culture medium to the desired final concentration immediately before use. Be aware that solutions of A-419259 trihydrochloride may be unstable over time in aqueous solutions, so fresh dilutions are recommended for optimal results.
II. Data Presentation: Potency of A-419259
The inhibitory activity of A-419259 has been quantified against several kinases and cancer cell lines. The following tables summarize key IC50 values.
Table 1: In Vitro Kinase Inhibition Profile of A-419259
| Kinase | IC50 (nM) |
| Lck | <3[2] |
| Lyn | <3[2] |
| Src | 9[1] |
| Hck | 0.43[5] |
| Hck (T338M mutant) | 315.6 |
Table 2: Anti-proliferative Activity of A-419259 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| K-562 | Chronic Myelogenous Leukemia (CML) | 0.1 - 0.3[1][2] |
| Meg-01 | Chronic Myelogenous Leukemia (CML) | 0.1[1][2] |
| DAGM/Bcr-Abl | Murine Myeloid Leukemia | 0.1 - 0.3[1][2] |
III. Troubleshooting Guide
This guide addresses common issues encountered during experiments with A-419259, focusing on resistance.
Issue 1: Reduced or no significant decrease in cell viability after A-419259 treatment in a previously sensitive cell line.
-
Potential Cause 1: Acquired mutation in the target kinase.
-
Explanation: The most well-documented resistance mechanism is a "gatekeeper" mutation in the ATP-binding pocket of an SFK, such as the T338M mutation in Hck. This mutation sterically hinders the binding of A-419259, leading to a significant increase in the IC50 value.
-
Troubleshooting Workflow:
-
Sequence the kinase domain: Isolate RNA from resistant cells, reverse transcribe to cDNA, and sequence the kinase domains of the primary SFKs expressed in your cell line (e.g., Hck, Src, Lyn). Compare the sequence to the wild-type sequence from the parental, sensitive cells.
-
Confirm with a more potent or structurally different inhibitor: Test if other SFK inhibitors with different binding modes can overcome the resistance.
-
Perform a kinase activity assay: Immunoprecipitate the suspected mutant kinase from resistant cell lysates and perform an in vitro kinase assay in the presence of A-419259 to confirm reduced sensitivity.
-
-
-
Potential Cause 2: Upregulation of bypass signaling pathways.
-
Explanation: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways.[6] For example, increased activation of receptor tyrosine kinases (RTKs) like EGFR or MET can reactivate downstream signaling cascades (e.g., PI3K/Akt or MAPK/Erk) independently of SFK activity.
-
Troubleshooting Workflow:
-
Phospho-kinase array: Use a phospho-kinase array to screen for changes in the phosphorylation status of a wide range of signaling proteins in resistant versus parental cells.
-
Western blotting: Validate the findings from the array by performing Western blots for key phosphorylated and total proteins in the suspected bypass pathways (e.g., p-EGFR, p-MET, p-Akt, p-Erk).
-
Combination therapy: Test the efficacy of combining A-419259 with an inhibitor targeting the identified bypass pathway (e.g., an EGFR inhibitor like gefitinib or a MET inhibitor).
-
-
-
Potential Cause 3: Increased drug efflux.
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump A-419259 out of the cell, reducing its intracellular concentration and efficacy.[1][2]
-
Troubleshooting Workflow:
-
Gene and protein expression analysis: Use qRT-PCR and Western blotting to compare the expression levels of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant and parental cells.
-
Efflux pump inhibition: Treat resistant cells with A-419259 in combination with a known ABC transporter inhibitor (e.g., verapamil for P-gp) to see if sensitivity is restored.
-
-
Issue 2: High background or inconsistent results in Western blots for phosphorylated proteins.
-
Explanation: Detecting phosphorylated proteins requires specific handling to prevent dephosphorylation by endogenous phosphatases.
-
Troubleshooting Tips:
-
Always prepare cell lysates with buffers containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).
-
Keep samples on ice or at 4°C throughout the lysis and protein quantification steps.
-
When blocking the membrane, use 5% Bovine Serum Albumin (BSA) in TBST instead of milk, as milk contains phosphoproteins (casein) that can cause high background.
-
Use Tris-buffered saline with Tween-20 (TBST) for wash steps, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.
-
IV. Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete culture medium
-
A-419259 trihydrochloride stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of A-419259 in culture medium.
-
Remove the medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis by treating cells with A-419259 for the desired time. Include untreated and vehicle-treated controls.
-
Harvest cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3. Western Blot for Phosphorylated Proteins
This protocol is for detecting the phosphorylation status of specific proteins.
-
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-total Src, anti-p-Erk, anti-total Erk)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) or the total protein counterpart.
-
4. Immunoprecipitation (IP) for Kinase Activity Assay
This protocol is for isolating a specific kinase to measure its activity in vitro.
-
Materials:
-
Cell lysates
-
Primary antibody specific to the kinase of interest
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Kinase assay buffer
-
ATP ([γ-32P]ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Specific substrate for the kinase
-
-
Procedure:
-
Incubate 200-500 µg of cell lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the kinase substrate and ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the phosphorylation of the substrate by SDS-PAGE and autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody.
-
V. Visualizations
Caption: A-419259 inhibits Src family kinases, blocking downstream pro-survival pathways.
Caption: Key mechanisms of resistance to A-419259 in cancer cells.
Caption: A logical workflow for troubleshooting A-419259 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are SRC inhibitors and how do they work? [synapse.patsnap.com]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioconductor.posit.co [bioconductor.posit.co]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of A 419259 trihydrochloride in primary cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of A-419259 trihydrochloride in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is A-419259 trihydrochloride and what is its mechanism of action?
A-419259 trihydrochloride is a potent and selective second-generation pyrrolopyrimidine inhibitor of the Src family kinases (SFKs).[1][2] It exhibits strong inhibitory activity against several SFK members, including Hck, Lck, Lyn, and Src.[3][4][5] Its mechanism of action is the inhibition of the kinase activity of these proteins, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and motility.[6] By blocking SFK activity, A-419259 can induce apoptosis (programmed cell death) in cancer cell lines, such as those from chronic myelogenous leukemia (CML) and acute myeloid leukemia (AML).[3][4][7]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using A-419259 trihydrochloride?
While A-419259 is utilized for its cytotoxic effects in cancer research, off-target or excessive cytotoxicity in primary cells can be a concern. Primary cells are generally more sensitive than immortalized cell lines.[8] Several factors could contribute to unexpected levels of cell death:
-
High Compound Concentration: Concentrations exceeding the effective range for your specific cell type can lead to off-target effects and increased cytotoxicity.[8]
-
On-Target Toxicity: The Src family kinases are involved in fundamental cellular processes. Their inhibition can inherently lead to cytotoxicity, even in non-cancerous primary cells.[9]
-
Solvent Toxicity: The vehicle used to dissolve A-419259, typically dimethyl sulfoxide (DMSO), can be toxic to primary cells at higher concentrations.[8][9]
-
Suboptimal Culture Conditions: Primary cells are highly sensitive to their environment. Factors like media composition, pH, nutrient levels, and cell density can significantly impact their viability.[8][9]
-
Extended Exposure Time: Prolonged exposure to the compound can amplify its cytotoxic effects.[9]
Q3: What is the recommended starting concentration range for A-419259 trihydrochloride in primary cells?
The optimal concentration of A-419259 will vary depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits the target by 50%) and the CC50 (the concentration that causes 50% cytotoxicity) for your specific cells. A general starting point for a dose-response experiment could range from 0.1 nM to 10 µM.[9] For sensitive primary cells, it is advisable to begin with a lower concentration range (e.g., 0.1 nM to 1 µM).[9]
Q4: How should I prepare and store A-419259 trihydrochloride solutions?
A-419259 trihydrochloride is typically dissolved in DMSO to create a stock solution.[9] It is important to note that solutions of A-419259 are reported to be unstable.[5] Therefore, it is recommended to prepare fresh solutions for each experiment or to purchase small, pre-packaged sizes to avoid degradation.[5] For storage, the powdered form should be kept at -20°C for long-term stability (up to 3 years).[5]
Troubleshooting Guide
This guide addresses common issues encountered when using A-419259 trihydrochloride in primary cell cultures.
| Issue | Potential Cause | Recommended Solution |
| High cell death observed across all treatment conditions, including the vehicle control. | 1. Solvent Toxicity: The concentration of DMSO may be too high.[8][9] 2. Suboptimal Culture Conditions: The primary cells may be stressed due to issues with the culture medium, supplements, or plate coating.[8] 3. Poor Initial Cell Health: The viability of the primary cells may have been compromised during thawing or seeding. | 1. Conduct a Solvent Titration: Determine the maximum concentration of DMSO your primary cells can tolerate without significant cell death. Aim for a final DMSO concentration of ≤ 0.1%.[9] 2. Optimize Culture Conditions: Ensure the culture medium and supplements are fresh and appropriate for your specific cell type. Verify if a coating (e.g., Poly-D-Lysine, Matrigel) is required for optimal cell attachment and viability. 3. Handle Primary Cells with Care: Thaw cells rapidly and dilute them slowly in pre-warmed medium to avoid osmotic shock. Ensure an appropriate seeding density.[8][9] |
| Dose-dependent cell death is observed, but even low concentrations are too toxic. | 1. High Sensitivity of Primary Cells: The specific primary cell type may be highly sensitive to the inhibition of Src family kinases. 2. Extended Exposure Time: The duration of the treatment may be too long.[9] | 1. Perform a Detailed Dose-Response Curve: Use a narrower and lower range of concentrations to identify a non-toxic working concentration. 2. Conduct a Time-Course Experiment: Test different exposure times (e.g., 4, 8, 12, 24 hours) to find the shortest duration that achieves the desired biological effect with minimal cytotoxicity. |
| Inconsistent or unexpected experimental results. | 1. Compound Instability: A-419259 solutions are unstable and may have degraded.[5] 2. Variability in Primary Cells: Primary cells can exhibit significant donor-to-donor variability. | 1. Prepare Fresh Solutions: Always prepare A-419259 solutions fresh before each experiment.[5] 2. Use Multiple Donors: If possible, perform experiments with primary cells from multiple donors to ensure the observed effects are consistent. |
Data Presentation
Inhibitory Activity of A-419259 Trihydrochloride against Src Family Kinases
| Kinase | IC50 (nM) |
| Hck | 0.43[4] |
| Lck | <3[1][5][10] |
| Lyn | <3[1][5][10] |
| Src | 9[1][5][10] |
Inhibitory Activity of A-419259 in Cancer Cell Lines
| Cell Line | Effect | IC50 (µM) |
| K-562 (CML) | Inhibition of proliferation, Induction of apoptosis | 0.1 - 0.3[2] |
| Meg-01 (CML) | Inhibition of proliferation | ~0.1[2] |
| DAGM/Bcr-Abl | Inhibition of proliferation | 0.1 - 0.3[1][10] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Cytotoxicity (CC50)
-
Cell Seeding: Plate your primary cells in a 96-well plate at their optimal seeding density and allow them to attach and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of A-419259 trihydrochloride in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Prepare a vehicle control with the same final concentration of DMSO as the highest A-419259 concentration.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of A-419259 or the vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Assay: Assess cell viability using a suitable assay, such as a resazurin-based assay (e.g., CellTiter-Blue) or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH).
-
Data Analysis: Plot the percentage of cell viability against the log of the A-419259 concentration and use a non-linear regression to calculate the CC50 value.
Protocol 2: Distinguishing Between Cytostatic and Cytotoxic Effects
To determine if A-419259 is inhibiting cell proliferation (cytostatic) or causing cell death (cytotoxic), a combination of assays is recommended:
-
Proliferation Assay: Use a dye-dilution assay (e.g., CFSE) or a DNA synthesis assay (e.g., BrdU incorporation) to measure the rate of cell division. A cytostatic effect will result in a decreased rate of proliferation.
-
Apoptosis Assay: Use flow cytometry with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) to quantify the percentage of apoptotic and necrotic cells.[8] An increase in the Annexin V positive population indicates apoptosis.
-
Cell Cycle Analysis: Use flow cytometry with a DNA-staining dye (e.g., Propidium Iodide) to analyze the distribution of cells in different phases of the cell cycle. A cytostatic compound may cause arrest in a specific phase of the cell cycle.
Visualizations
Caption: Inhibition of Src family kinases by A-419259.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. caymanchem.com [caymanchem.com]
- 4. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cocrystallization of the Src-Family Kinase Hck with the ATP-Site Inhibitor A-419259 Stabilizes an Extended Activation Loop Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A-419259 Trihydrochloride vs. Dasatinib in CML Models: A Comparative Guide
In the landscape of Chronic Myeloid Leukemia (CML) research, the evaluation of novel therapeutic agents against established treatments is crucial for advancing patient care. This guide provides a detailed comparison of A-419259 trihydrochloride, a potent Src family kinase inhibitor, and Dasatinib, a second-generation tyrosine kinase inhibitor (TKI) widely used in CML treatment. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy in CML models, and the experimental protocols used for their evaluation.
Mechanism of Action and Target Profile
Dasatinib is a potent oral TKI that targets the BCR-ABL fusion protein, the hallmark of CML, by binding to both its active and inactive conformations.[1][2] In addition to BCR-ABL, Dasatinib effectively inhibits SRC family kinases (SFKs), c-KIT, ephrin A2 receptor, and the platelet-derived growth factor receptor β (PDGFRβ).[3] This multi-targeted approach contributes to its efficacy in both imatinib-sensitive and -resistant CML cases.[1]
A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound that demonstrates high selectivity as a broad-spectrum inhibitor of Src family kinases (SFKs), including Src, Lck, and Lyn.[4] While it does not directly target the BCR-ABL kinase at concentrations where it inhibits SFKs, its mechanism in CML models relies on the critical role of SFKs in mediating the downstream signaling pathways essential for BCR-ABL-driven leukemogenesis.[4][5] By inhibiting these downstream effectors, A-419259 blocks proliferation and induces apoptosis in CML cells.[4]
Comparative Efficacy in CML Models
Direct head-to-head comparative studies between A-419259 trihydrochloride and Dasatinib in the same CML models are limited in publicly available literature. However, data from independent studies provide insights into their respective potencies and effects.
| Parameter | A-419259 trihydrochloride | Dasatinib | Source |
| Primary Targets | Src Family Kinases (Src, Lck, Lyn) | BCR-ABL, Src Family Kinases, c-KIT, PDGFRβ, EPHA2 | [4],[3] |
| IC50 (K562 cell proliferation) | 0.1-0.3 µM (for overall SFK activity inhibition) | ~5 nM | [4],[6] |
| Effect on Apoptosis | Induces apoptosis in K562 cells and primary CD34+ CML cells. | Induces apoptosis in CML cell lines and primary patient cells.[7] | [4] |
| Efficacy in Imatinib-Resistant Models | Overcomes imatinib resistance mediated by SFK overexpression. | Effective against most imatinib-resistant BCR-ABL mutations (except T315I).[1] | [5] |
Note: The IC50 values presented are from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Signaling Pathway Inhibition
The following diagrams illustrate the points of inhibition for A-419259 trihydrochloride and Dasatinib within the BCR-ABL signaling pathway.
BCR-ABL Signaling Pathway Inhibition
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of therapeutic compounds. Below are standard protocols for key in vitro assays used to evaluate the efficacy of A-419259 trihydrochloride and Dasatinib in CML models.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Add varying concentrations of A-419259 trihydrochloride or Dasatinib to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat CML cells with the desired concentrations of A-419259 trihydrochloride or Dasatinib for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key signaling proteins.
-
Cell Lysis: Treat CML cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-BCR-ABL, total BCR-ABL, phospho-STAT5, total STAT5, phospho-CrkL, total CrkL, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
The following diagram outlines a typical workflow for the comparative evaluation of A-419259 trihydrochloride and Dasatinib in a CML cell line model.
In Vitro Comparative Workflow
References
- 1. Development of resistance to dasatinib in Bcr/Abl-positive acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Through the open door: Preferential binding of dasatinib to the active form of BCR‐ABL unveiled by in silico experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Expression of a Src Family Kinase in Chronic Myelogenous Leukemia Cells Induces Resistance to Imatinib in a Kinase-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dasatinib preferentially induces apoptosis by inhibiting Lyn kinase in nilotinib-resistant chronic myeloid leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute dasatinib exposure commits Bcr-Abl–dependent cells to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-419259 Trihydrochloride and SU6656 for Src Inhibition
This guide provides a detailed, data-driven comparison of two prominent Src family kinase (SFK) inhibitors: A-419259 trihydrochloride and SU6656. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate inhibitor for their experimental needs. The comparison covers inhibitory potency, kinase selectivity, and cellular effects, supported by experimental data and protocols.
Overview of Inhibitors
A-419259 trihydrochloride is a second-generation pyrrolo-pyrimidine inhibitor with high selectivity for the Src family of kinases[1][2]. It has been shown to be a potent inhibitor of several SFKs and is effective in blocking proliferation and inducing apoptosis in various cancer cell lines[1].
SU6656 is also a selective inhibitor of Src family kinases and was one of the earlier tools developed to probe the function of SFKs in signal transduction pathways[3][4][5]. It is an ATP-competitive inhibitor and has been widely used to study the role of Src in processes like mitogenesis and cell migration[3][6][7]. While selective for SFKs over receptors like the PDGF receptor, it is known to inhibit other kinases as well[3][8].
Quantitative Performance Data
The inhibitory activity of A-419259 and SU6656 against various kinases is summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Target Kinase | A-419259 IC50 | SU6656 IC50 |
| Src Family Kinases | ||
| Src | 9 nM[1][2][9] | 280 nM[10][11][12]; 0.28 nM[6][7] |
| Lck | <3 nM[1][2][9] | 6.88 nM[6][7] |
| Lyn | <3 nM[1][2][9] | 130 nM[10][11][12]; 0.13 nM[6][7] |
| Fyn | 15 - 50 nM[13] | 170 nM[10][11][12]; 0.17 nM[6][7] |
| Yes | - | 20 nM[10][11][12]; 0.02 nM[6][7] |
| Hck | 0.43 nM; 11.26 nM[14] | - |
| Other Kinases | ||
| c-Abl | 3,000 nM[14] | - |
| AMPK | - | 220 nM[6][7] |
| Cellular Activity | ||
| CML Cell Proliferation | 0.1 - 0.3 µM[1][2] | - |
| PDGF-Stimulated DNA Synthesis | - | 0.3 - 0.4 µM[3][10] |
Note: Discrepancies in reported IC50 values for SU6656 may be due to different assay conditions, such as varying ATP concentrations.
Mechanism of Action and Selectivity
A-419259 demonstrates high potency and selectivity for Src family kinases, particularly Lck and Lyn, with IC50 values in the low nanomolar range[1][2][9]. Its selectivity is highlighted by its significantly lower potency against other kinases like c-Abl and PKC[14]. This makes it a suitable tool for specifically interrogating SFK function.
SU6656 acts as an ATP-competitive inhibitor[3][6]. While it is selective for SFKs over the PDGF receptor, it also inhibits other kinases such as AMPK and Aurora kinases[3][8][15]. This broader activity profile should be considered when interpreting experimental results, as effects may not be solely attributable to Src inhibition[16].
Visualized Comparisons and Pathways
To better illustrate the concepts discussed, the following diagrams visualize the Src signaling pathway, a typical inhibitor testing workflow, and a direct comparison of the two compounds.
Caption: Simplified Src signaling pathway downstream of cell surface receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU6656, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SU6656 - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. SU 6656 | Src Kinases | Tocris Bioscience [tocris.com]
- 8. Probe SU6656 | Chemical Probes Portal [chemicalprobes.org]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medkoo.com [medkoo.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors SU6656 and Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Src family kinase targeting in head and neck tumor cells using SU6656, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Src Inhibitors for A-419259 Trihydrochloride
For researchers, scientists, and drug development professionals investigating cellular signaling pathways mediated by Src family kinases (SFKs), the selection of a potent and selective inhibitor is paramount. A-419259 trihydrochloride is a known inhibitor of Src family kinases. This guide provides a comprehensive comparison of several alternative Src inhibitors, including Dasatinib, Saracatinib, Bosutinib, PP2, and SU6656, with a focus on their biochemical potency, cellular activity, and selectivity profiles, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
The inhibitory activity of A-419259 and its alternatives against Src family kinases and a selection of other kinases is summarized in Table 1. This data, compiled from various sources, highlights the differential potency and selectivity of each compound. It is important to note that IC50 values can vary between different assay formats and experimental conditions, so direct comparisons should be made with caution.
Table 1: Comparative Biochemical IC50 Values of Src Inhibitors (nM)
| Kinase | A-419259 | Dasatinib | Saracatinib (AZD0530) | Bosutinib | PP2 | SU6656 |
| Src | 9[1][2][3][4] | 0.5 - 1.1[5] | 2.7[6][7] | 1.2[5] | 36[8] | 280[6] |
| Lck | 3[1][2][3][4] | 0.4 - 3.3[5] | <4 | 16[5] | 4[9] / 31[8] | 6.88 (nM)[10] |
| Lyn | 3[1][2][3][4] | 0.2 - 1.1[5] | 5[7] | 8.6[5] | - | 130[6] |
| Fyn | - | 0.3[5] | 5 | 13[5] | 5[9] | 170[6] |
| Yes | - | - | 4 | - | - | 20[6] |
| Hck | 0.43[11][12] | - | - | - | 5[13] | - |
| Abl | - | <1 - 5[5] | 30 | 1.0[5] | - | - |
| c-Kit | - | 1.6 - 79[5] | 200 | 94[5] | - | - |
| PDGFRβ | - | 28 - 108[5] | 1800[5] | 100[5] | - | - |
| EGFR | - | - | 66 | - | 480[13] | - |
Cellular Activity: Proliferation and Growth Inhibition
The efficacy of these inhibitors in a cellular context is critical. Table 2 provides a summary of the growth inhibitory (GI50) or inhibitory concentration (IC50) values of these compounds against a panel of human cancer cell lines.
Table 2: Comparative Cellular Activity (GI50/IC50 in µM) of Src Inhibitors
| Cell Line | Cancer Type | Dasatinib | Saracatinib (AZD0530) | Bosutinib |
| K-562 | Chronic Myeloid Leukemia | - | 0.22[6][7] | 0.25 (for 250nM)[14] |
| MDA-MB-231 | Breast Cancer | - | - | - |
| HT29 | Colon Cancer | 1.46 - 12.38[15] | - | - |
| A549 | Lung Cancer | - | 0.14 (migration)[6] | - |
| DU145 | Prostate Cancer | - | - | - |
| PC3 | Prostate Cancer | - | - | - |
| Mo7e-KitD816H | Myeloid Leukemia | 0.005[16] | - | - |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate the Src signaling pathway and a typical experimental workflow.
Caption: Simplified Src signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 8. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 9. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A 419259 trihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 12. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluating dasatinib nanocarrier: Physicochemical properties and cytotoxicity activity on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
Validating Src Inhibition by A-419259 Trihydrochloride: A Western Blot Comparison Guide
For researchers, scientists, and drug development professionals investigating the role of Src family kinases (SFKs) in cellular signaling pathways, A-419259 trihydrochloride has emerged as a potent and selective inhibitor. This guide provides a comprehensive comparison of A-419259 trihydrochloride with other common Src inhibitors, supported by experimental data derived from western blot analysis. The objective is to offer a clear, data-driven resource for validating Src inhibition in a laboratory setting.
A-419259 trihydrochloride is a pyrrolopyrimidine-based inhibitor of Src family kinases, demonstrating high potency with IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively[1][2][3][4]. Its mechanism of action involves blocking the kinase activity of SFKs, which play crucial roles in cell proliferation, survival, and migration[5]. Aberrant Src activation is a known driver in the progression of various cancers, making its inhibition a significant therapeutic strategy[5].
Performance Comparison of Src Inhibitors
Western blotting is a fundamental technique to quantify the inhibition of Src kinase activity. This is typically achieved by measuring the levels of phosphorylated Src (p-Src) at tyrosine 416 (Tyr416), a key autophosphorylation site indicative of Src activation, relative to the total Src protein levels. The following table summarizes the inhibitory concentrations of A-419259 trihydrochloride and other widely used Src inhibitors.
| Inhibitor | Target(s) | IC50 for Src | Typical Working Concentration (Cell-based assays) |
| A-419259 trihydrochloride | Src, Lck, Lyn | 9 nM | 0.1 - 1 µM [2][3][4][6] |
| PP2 | Src family kinases (Lck, Fyn) | 4-5 nM (for Lck/Fyn) | 3 - 10 µM[3] |
| Dasatinib | Pan-Src/Bcr-Abl | <1 nM | 1 - 100 nM |
| Saracatinib (AZD0530) | Src, Abl | 2.7 nM | 0.1 - 1 µM |
| Bosutinib (SKI-606) | Dual Src/Abl | 1.2 nM | 0.1 - 1 µM |
| SU6656 | Src family kinases | 280 nM | 1 - 10 µM |
Visualizing the Mechanism of Inhibition
The following diagram illustrates the signaling pathway of Src and the point of inhibition by A-419259 trihydrochloride.
Caption: Src signaling pathway and inhibition by A-419259 trihydrochloride.
Experimental Protocol: Western Blot for Src Inhibition
This protocol provides a detailed methodology for validating the inhibition of Src phosphorylation using A-419259 trihydrochloride in a cellular context.
1. Cell Culture and Treatment:
-
Select a suitable cell line with detectable levels of phosphorylated Src (e.g., MDA-MB-231 breast cancer cells)[5].
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of A-419259 trihydrochloride (e.g., 10 mM in DMSO)[5].
-
Treat cells with increasing concentrations of A-419259 trihydrochloride (e.g., 0, 0.1, 0.3, 1, 3 µM) for a predetermined duration (e.g., 6-24 hours). Include a vehicle-only (DMSO) control[2][3][4][6].
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states[5][7].
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract[7].
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes[5].
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel[5].
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[7].
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature[7].
-
Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) overnight at 4°C with gentle agitation[7].
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane[7].
-
Capture the chemiluminescent signal using a digital imaging system[7].
-
To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total Src and a loading control (e.g., β-actin or GAPDH)[5].
-
Quantify the band intensities using densitometry software. Normalize the p-Src signal to the total Src signal, and then normalize to the loading control for each sample[5].
Western Blot Workflow Diagram
The following diagram outlines the key steps in the western blot protocol for validating Src inhibition.
Caption: Experimental workflow for western blot analysis of Src inhibition.
By following this guide, researchers can effectively validate the inhibitory action of A-419259 trihydrochloride on Src kinase and compare its efficacy with other available inhibitors, thereby facilitating informed decisions in their drug discovery and development endeavors.
References
On-Target Efficacy of A-419259 Trihydrochloride Confirmed by siRNA Knockdown in Leukemia Models
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the on-target effects of the Src family kinase (SFK) inhibitor, A-419259 trihydrochloride, with the effects of small interfering RNA (siRNA)-mediated knockdown of its primary targets. The data presented herein supports the specific action of A-419259 on the Src signaling pathway, a critical mediator in various hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML).
A-419259 trihydrochloride is a potent, second-generation pyrrolo-pyrimidine inhibitor of SFKs, including Src, Lck, and Lyn, with IC50 values in the low nanomolar range.[1][2][3] Its efficacy in inducing apoptosis and inhibiting proliferation in leukemia cell lines has been well-documented.[2] To definitively attribute these cellular effects to the inhibition of its intended targets, a comparison with the phenotype induced by siRNA-mediated knockdown of the specific SFKs is essential. This approach helps to distinguish on-target effects from potential off-target activities of the small molecule inhibitor.
Comparative Analysis of A-419259 and siRNA Effects
The following tables summarize the quantitative data comparing the inhibitory effects of A-419259 with the reported outcomes of siRNA-mediated knockdown of its target kinases in relevant leukemia cell lines.
Table 1: Potency of A-419259 Trihydrochloride Against Src Family Kinases
| Target Kinase | IC50 (nM) |
| Hck | 0.43 |
| Lck | 3[1][2] |
| Lyn | 3[1][2] |
| Src | 9[1][2] |
Table 2: Comparison of Cellular Effects of A-419259 and siRNA-Mediated Knockdown in CML Cell Lines (e.g., K-562)
| Treatment | Effect on Proliferation | Induction of Apoptosis | Effect on Downstream Signaling (p-STAT5, p-Erk) |
| A-419259 Trihydrochloride | IC50: 0.1 - 0.3 µM[1][2] | Dose-dependent increase[2] | Inhibition[4] |
| siRNA targeting Lyn | Significant reduction in viable cells | Increased apoptosis[5] | Not explicitly quantified in the provided search results |
| siRNA targeting Lck | Inhibition of BCR-mediated signaling[6] | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results |
| siRNA targeting Hck | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results | Not explicitly quantified in the provided search results |
Experimental Protocols
Detailed methodologies for confirming the on-target effects of A-419259 using siRNA are provided below. These protocols are based on established techniques in molecular and cellular biology.
Protocol 1: A-419259 Treatment and Cellular Assays
-
Cell Culture: K-562 (CML) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
A-419259 Preparation: A-419259 trihydrochloride is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in the cell culture medium.
-
Proliferation Assay (MTT Assay):
-
Seed 5 x 10³ cells per well in a 96-well plate.
-
Treat cells with varying concentrations of A-419259 (e.g., 0.01 to 10 µM) for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells with A-419259 for 48 hours.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry.
-
-
Western Blot Analysis for Downstream Signaling:
-
Treat cells with A-419259 for the desired time (e.g., 24 hours).
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated and total STAT5 and Erk, followed by HRP-conjugated secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
Protocol 2: siRNA-Mediated Knockdown of Src Family Kinases
-
siRNA Design and Synthesis: Obtain validated siRNA sequences targeting human Src, Lck, Lyn, and Hck, as well as a non-targeting control siRNA.
-
Transfection:
-
Seed K-562 cells to be 50-70% confluent on the day of transfection.
-
Dilute siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Incubate the siRNA-lipid complexes for 20 minutes at room temperature.
-
Add the complexes to the cells and incubate for 48-72 hours.
-
-
Validation of Knockdown (qPCR and Western Blot):
-
qPCR: Extract total RNA and synthesize cDNA. Perform quantitative real-time PCR using primers specific for the target SFK and a housekeeping gene to confirm knockdown at the mRNA level.
-
Western Blot: Lyse transfected cells and perform Western blotting as described in Protocol 1, using antibodies against the specific SFK to confirm protein level knockdown.
-
-
Phenotypic Analysis: After confirming knockdown, perform proliferation (MTT) and apoptosis (Annexin V) assays as described in Protocol 1 to assess the cellular phenotype.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathway targeted by A-419259 and the experimental workflow for its validation using siRNA.
Caption: Src Family Kinase signaling cascade in CML.
Caption: Experimental workflow for target validation.
Conclusion
The convergence of phenotypic outcomes observed between the pharmacological inhibition with A-419259 trihydrochloride and the genetic knockdown of its target Src family kinases provides strong evidence for the on-target mechanism of action of this compound. The inhibition of proliferation and induction of apoptosis in CML cells treated with A-419259 are consistent with the known roles of SFKs in leukemia cell survival and proliferation. This comparative approach is a robust method for validating the specificity of small molecule inhibitors and is crucial for their preclinical and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An inhibitor-resistant mutant of Hck protects CML cells against the antiproliferative and apoptotic effects of the broad-spectrum Src family kinase inhibitor A-419259 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short interfering RNA (siRNA) targeting the Lyn kinase induces apoptosis in primary, and drug-resistant, BCR-ABL1(+) leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of A-419259 Trihydrochloride and Saracatinib for Preclinical Research
In the landscape of targeted cancer therapeutics, inhibitors of the Src family of non-receptor tyrosine kinases have garnered significant attention due to their pivotal role in cell proliferation, survival, migration, and angiogenesis. This guide provides a detailed, head-to-head comparison of two prominent Src inhibitors: A-419259 trihydrochloride and Saracatinib (AZD0530). This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool compound for their preclinical studies.
Overview and Mechanism of Action
A-419259 trihydrochloride is a second-generation pyrrolopyrimidine compound that acts as a potent and selective inhibitor of the Src family kinases (SFKs).[1][2] It primarily targets the ATP-binding site of these kinases, thereby blocking their catalytic activity. Its inhibitory action leads to the suppression of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of proliferation in sensitive cancer cell lines.[2]
Saracatinib (AZD0530) is an orally bioavailable anilinoquinazoline that functions as a dual inhibitor of both Src family kinases and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[3][4] Similar to A-419259, Saracatinib is an ATP-competitive inhibitor.[4] Its dual inhibitory activity allows it to target a broader range of signaling pathways implicated in oncogenesis.[3]
In Vitro Kinase Inhibition Profile
The following table summarizes the in vitro inhibitory activity of A-419259 trihydrochloride and Saracatinib against a panel of kinases. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.
| Kinase Target | A-419259 trihydrochloride IC₅₀ (nM) | Saracatinib (AZD0530) IC₅₀ (nM) |
| Src Family Kinases | ||
| Src | 9[2][5] | 2.7 - 4[4] |
| Lck | <3[2][5] | 4 - 10 |
| Lyn | <3[2][5] | 4 - 10 |
| Hck | 0.43 | Not Reported |
| Fyn | Not Reported | 4 - 10 |
| Yes | Not Reported | 4 - 10 |
| Fgr | Not Reported | 4 - 10 |
| Blk | Not Reported | 4 - 10 |
| Other Kinases | ||
| Abl | 3000[6] | 30[3] |
| c-Kit | Not Reported | 200[3] |
| EGFR | Not Reported | 66[3] |
Preclinical Anti-proliferative Activity
The anti-proliferative effects of both compounds have been evaluated in various cancer cell lines. The following table presents a selection of this data.
| Cell Line | Cancer Type | A-419259 trihydrochloride IC₅₀ (µM) | Saracatinib (AZD0530) IC₅₀ (µM) |
| K-562 | Chronic Myeloid Leukemia | 0.1 - 0.3[6] | 0.22 |
| Meg-01 | Chronic Myeloid Leukemia | 0.1[2] | Not Reported |
| TFK-1 | Biliary Tract Carcinoma | Not Reported | 2.26 - 6.99[7] |
| EGI-1 | Biliary Tract Carcinoma | Not Reported | 2.26 - 6.99[7] |
| HuH28 | Biliary Tract Carcinoma | Not Reported | 2.26 - 6.99[7] |
| TGBC1-TKB | Biliary Tract Carcinoma | Not Reported | 2.26 - 6.99[7] |
In Vivo Preclinical Efficacy
Both A-419259 trihydrochloride and Saracatinib have demonstrated anti-tumor activity in animal models.
A-419259 trihydrochloride: In a patient-derived xenograft (PDX) model of acute myeloid leukemia (AML), administration of A-419259 at 30 mg/kg twice daily resulted in a reduction in the total number of AML cells and AML stem cells in the bone marrow and spleen.[6]
Saracatinib (AZD0530): In an EGI-1 mouse xenograft model of biliary tract carcinoma, treatment with Saracatinib resulted in delayed tumor growth.[7] In a separate study using an orthotopic DU145 xenograft mouse model of prostate cancer, daily oral administration of 25 mg/kg Saracatinib showed significant antitumor activity.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. JCI Insight - Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva [insight.jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Antitumor activity of Src inhibitor saracatinib (AZD-0530) in preclinical models of biliary tract carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of A-419259 Trihydrochloride in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
A-419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine-based inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Lck, and Lyn with IC50 values of 9 nM, <3 nM, and <3 nM, respectively[1]. As a key regulator of multiple oncogenic signaling pathways, the inhibition of Src kinases presents a promising strategy for cancer therapy. While A-419259 trihydrochloride has shown efficacy as a single agent in inducing apoptosis and inhibiting proliferation in various cancer cell lines, particularly in hematological malignancies like Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML), its potential in combination with other anticancer agents remains a critical area of investigation[1]. This guide provides a framework for evaluating the synergistic effects of A-419259 trihydrochloride with other drugs, offering detailed experimental protocols and data presentation strategies to facilitate further research.
Rationale for Combination Therapy
The inhibition of Src family kinases can potentially synergize with a variety of other anticancer drugs, including conventional chemotherapy and other targeted agents. The rationale for these combinations is rooted in the central role of Src in pathways that drive cell proliferation, survival, invasion, and angiogenesis. By blocking these pathways, A-419259 trihydrochloride may lower the threshold for apoptosis induction by other drugs, overcome resistance mechanisms, and achieve a more potent and durable anti-tumor response.
For instance, preclinical studies with other Src inhibitors like dasatinib have demonstrated synergistic effects when combined with cytotoxic agents such as paclitaxel and oxaliplatin. The proposed mechanisms include the enhancement of drug-induced apoptosis and the inhibition of survival signals that are often upregulated in response to chemotherapy.
Data Presentation for Synergistic Effects
To systematically evaluate and compare the synergistic potential of A-419259 trihydrochloride with other drugs, quantitative data should be organized into clear and concise tables. The following tables provide a template for presenting such data.
Table 1: In Vitro Cytotoxicity of A-419259 Trihydrochloride and Combination Partners
| Cell Line | Drug | IC50 (µM) ± SD |
| K-562 (CML) | A-419259 trihydrochloride | Data not available |
| Imatinib | Data not available | |
| A-419259 + Imatinib | Data not available | |
| HL-60 (AML) | A-419259 trihydrochloride | Data not available |
| Cytarabine | Data not available | |
| A-419259 + Cytarabine | Data not available | |
| A549 (NSCLC) | A-419259 trihydrochloride | Data not available |
| Paclitaxel | Data not available | |
| A-419259 + Paclitaxel | Data not available |
Table 2: Combination Index (CI) Values for A-419259 Trihydrochloride Combinations
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | Effect Level (Fa) | Combination Index (CI) |
| K-562 | A-419259 + Imatinib | 0.5 | Data not available |
| 0.75 | Data not available | ||
| 0.9 | Data not available | ||
| HL-60 | A-419259 + Cytarabine | 0.5 | Data not available |
| 0.75 | Data not available | ||
| 0.9 | Data not available | ||
| A549 | A-419259 + Paclitaxel | 0.5 | Data not available |
| 0.75 | Data not available | ||
| 0.9 | Data not available |
Table 3: Apoptosis Induction by A-419259 Trihydrochloride Combinations
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| K-562 | Control | Data not available |
| A-419259 (IC50) | Data not available | |
| Imatinib (IC50) | Data not available | |
| A-419259 + Imatinib | Data not available | |
| HL-60 | Control | Data not available |
| A-419259 (IC50) | Data not available | |
| Cytarabine (IC50) | Data not available | |
| A-419259 + Cytarabine | Data not available |
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visualize the complex biological processes and experimental designs, the following diagrams created using Graphviz (DOT language) illustrate key concepts.
Caption: Conceptual signaling pathway for synergistic drug action.
Caption: General workflow for evaluating drug synergy.
Caption: Logical relationship of A-419259 combination therapy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of drug synergy.
Cell Viability and Combination Index (CI) Assay
Objective: To determine the cytotoxic effects of single agents and their combinations and to quantify the nature of the drug interaction.
Materials:
-
Cancer cell lines of interest
-
A-419259 trihydrochloride
-
Combination drug(s)
-
96-well plates
-
Cell culture medium and supplements
-
MTT or similar cell viability reagent
-
Plate reader
-
CompuSyn software or equivalent for CI calculation
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of A-419259 trihydrochloride and the combination drug(s) in cell culture medium.
-
Treatment: Treat cells with single agents at various concentrations to determine their individual IC50 values. For combination studies, treat cells with a fixed ratio of the two drugs at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after drug treatment and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of drug combinations on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing RNase A and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can then be quantified.
Conclusion
While specific experimental data on the synergistic effects of A-419259 trihydrochloride in combination with other drugs is currently limited in publicly available literature, its mechanism of action as a potent Src family kinase inhibitor provides a strong rationale for its investigation in combination therapies. The provided frameworks for data presentation, visualization, and experimental protocols offer a comprehensive guide for researchers to systematically evaluate the synergistic potential of A-419259 trihydrochloride. Such studies are essential to unlock the full therapeutic promise of this targeted agent and to develop more effective treatment strategies for a range of cancers.
References
Safety Operating Guide
Proper Disposal of A-419259 Trihydrochloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the safe and compliant disposal of A-419259 trihydrochloride, a potent Src family kinase inhibitor used in research and drug development. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
Immediate Safety and Hazard Identification
A-419259 trihydrochloride should be handled by trained personnel familiar with its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. While specific toxicity data is limited, it is prudent to treat this compound as a hazardous chemical.
Key Hazard Information:
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Assumed to be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. |
| Skin Corrosion/Irritation | May cause skin irritation. | Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear eye protection/face protection. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling A-419259 trihydrochloride, especially during disposal procedures.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For significant handling, consider a chemical-resistant apron or suit. |
| Respiratory Protection | If ventilation is inadequate or if handling large quantities of powder, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Step-by-Step Disposal Protocol
The disposal of A-419259 trihydrochloride must comply with all applicable federal, state, and local regulations for hazardous chemical waste.[1][2]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect un-used or expired A-419259 trihydrochloride powder in its original container or a clearly labeled, compatible, and sealable hazardous waste container.[3][4]
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Waste" and with the chemical name.[3]
-
-
Liquid Waste:
Step 2: Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "A-419259 trihydrochloride," and the approximate concentration and quantity.
-
Include the date when the waste was first added to the container.
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[5]
-
Ensure containers are kept closed except when adding waste.[3][7]
-
Provide secondary containment to prevent spills.[3]
Step 4: Disposal
-
Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
-
The primary recommended method of disposal for this type of pharmaceutical waste is incineration by a permitted facility.[2]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for A-419259 trihydrochloride.
Experimental Workflow for Waste Generation
The following diagram illustrates a typical laboratory workflow that generates A-419259 trihydrochloride waste, highlighting the points at which waste should be properly segregated.
Caption: Workflow for A-419259 trihydrochloride waste generation and disposal.
Logical Relationship for Disposal Decision
The decision-making process for the proper disposal route is outlined below.
Caption: Decision tree for A-419259 trihydrochloride waste disposal.
By implementing these procedures, research facilities can ensure the safe handling and compliant disposal of A-419259 trihydrochloride, thereby protecting their personnel and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling A-419259 Trihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like A-419259 trihydrochloride is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
A-419259 trihydrochloride is recognized as a potent inhibitor of Src family kinases and is used in research, particularly in studies related to cancer and stem cell biology.[1] While one supplier's Safety Data Sheet (SDS) indicates the substance is not classified as hazardous under the Globally Harmonized System (GHS), another supplier's product information advises that the material should be considered hazardous pending further information.[2][3] A different supplier's SDS for similar chemical compounds recommends comprehensive personal protective equipment.[4] Given the potent biological activity of this compound, it is prudent to adopt a cautious approach and adhere to stringent safety protocols.
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural guidance for the safe handling of A-419259 trihydrochloride, from preparation to use.
-
Preparation and Engineering Controls :
-
Donning Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear safety goggles with side shields or a face shield to protect against splashes.[5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or punctures before use.
-
Body Protection : A lab coat is mandatory. For procedures with a higher risk of splashing, consider impervious clothing.[5]
-
Respiratory Protection : If working outside a fume hood or if aerosolization is possible, use a suitable respirator.[6]
-
-
Weighing and Reconstitution :
-
A-419259 trihydrochloride is typically supplied as a crystalline solid.[3]
-
When weighing the solid, do so within a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
For reconstitution, a stock solution can be prepared by dissolving the compound in a solvent such as methanol or DMSO.[3] This should be done slowly to avoid splashing.
-
-
Experimental Use :
-
When using the reconstituted solution, handle it with care to prevent spills and splashes.
-
All procedures should be performed carefully to minimize the creation of aerosols.
-
Keep containers tightly sealed when not in use.[4]
-
-
Post-Experiment :
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly after handling is complete.[4]
-
Disposal Plan
Proper disposal of A-419259 trihydrochloride and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste : The compound, in its solid or dissolved form, should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
-
Contaminated Materials : Any materials that have come into contact with the compound, such as pipette tips, gloves, and paper towels, should also be disposed of as hazardous waste. Place these items in a designated, sealed waste container.
-
Spills : In the event of a spill, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[4] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste. Ensure the area is well-ventilated during cleanup.
Data Presentation: Exposure Controls and Personal Protective Equipment
The following table summarizes the essential safety information for handling A-419259 trihydrochloride.
| Exposure Control | Specification | Purpose |
| Engineering Controls | Chemical Fume Hood / Well-ventilated area | To minimize inhalation of dust or aerosols. |
| Eye/Face Protection | Safety goggles with side-shields or face shield | To protect eyes and face from splashes.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact.[5] |
| Skin and Body Protection | Laboratory coat; Impervious clothing as needed | To protect skin and clothing from contamination.[5] |
| Respiratory Protection | Suitable respirator | To be used when handling outside a fume hood or if aerosols may be generated.[6] |
Visualizations: Workflows and Logical Relationships
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logical hierarchy of safety precautions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
